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  • Product: 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hcl
  • CAS: 1420800-13-0

Core Science & Biosynthesis

Foundational

4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hcl chemical properties

Technical Whitepaper: Chemical Properties and Synthetic Utility of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile Hydrochloride Executive Summary 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical Properties and Synthetic Utility of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile Hydrochloride

Executive Summary

4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride (CAS: 1420800-13-0) is a bifunctional α-aminonitrile building block utilized extensively in pharmaceutical development and complex organic synthesis[1][2]. As a direct precursor in the , this compound serves as a critical intermediate for the stereocontrolled construction of sterically hindered arylcyclohexylamines[3][4]. This whitepaper details its physicochemical profile, the mechanistic causality behind its synthesis, and its downstream reactivity, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Profiling

Understanding the physical properties of this intermediate is crucial for optimizing reaction conditions and ensuring long-term storage stability. Freebase α-aminonitriles are thermodynamically unstable over extended periods, often undergoing retro-Strecker decomposition that releases toxic hydrogen cyanide (HCN). By isolating the compound as a hydrochloride salt, the amine lone pair is protonated, preventing it from assisting in the expulsion of the cyanide leaving group and thereby granting indefinite shelf stability[2].

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl
CAS Number 1420800-13-0[1][5]
Molecular Formula C₉H₁₇ClN₂[1]
Molecular Weight 188.70 g/mol [1][6]
SMILES (Freebase) CNC1(C#N)CCC(C)CC1[7]
Physical State Solid (Crystalline Powder)
Solubility Soluble in H₂O, Methanol; Insoluble in non-polar organics

Synthetic Methodology: The Modified Strecker Condensation

The synthesis of 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile relies on a modified[2][8]. The reaction is a multicomponent condensation between 4-methylcyclohexanone, methylamine, and a cyanide source.

Mechanistic Causality: Methylamine hydrochloride is deliberately chosen over free methylamine. It serves a dual purpose: it acts as the nucleophile for initial hemiaminal formation, and it provides the mild acidic environment (via the NH₄⁺ equivalent) necessary to protonate the carbonyl oxygen. This protonation is the thermodynamic driver that forces the dehydration of the unstable hemiaminal into a highly electrophilic iminium ion, which is subsequently trapped by the cyanide nucleophile[2][9].

Mechanistic pathway of the modified Strecker synthesis for α-aminonitrile formation.

Protocol 1: Synthesis of the α-Aminonitrile HCl Salt

Note: This protocol must be executed in a highly ventilated fume hood due to the use of cyanide salts.

  • Reagent Preparation: Dissolve 1.1 equivalents of methylamine hydrochloride in a minimal volume of distilled water. Add 1.05 equivalents of potassium cyanide (KCN) to the aqueous solution.

  • Condensation: Slowly add 1.0 equivalent of 4-methylcyclohexanone to the stirring aqueous mixture. The biphasic system should be stirred vigorously at room temperature for 24–48 hours.

  • Extraction: Extract the resulting freebase α-aminonitrile using dichloromethane (DCM) or diethyl ether. Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Salt Formation: Filter the drying agent and cool the organic filtrate to 0°C. Bubble anhydrous HCl gas (or add a stoichiometric amount of ethereal HCl) into the solution until precipitation ceases.

  • Isolation: Filter the resulting white crystalline powder and wash with cold anhydrous ether.

  • Validation Checkpoint: The final product must exhibit a sharp, distinct C≡N stretch at ~2230 cm⁻¹ in FTIR spectroscopy. The aqueous waste must be tested for residual cyanide and neutralized with sodium hypochlorite before disposal.

Chemical Reactivity: The Bruylants Reaction

The primary utility of 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile is its participation in the Bruylants reaction[3][4]. Unlike standard Grignard additions to nitriles (which typically yield imines or ketones), α-aminonitriles undergo a unique substitution pathway.

Mechanistic Causality: When exposed to an organometallic reagent (e.g., an aryl Grignard), the nitrogen lone pair of the aminonitrile assists in the ejection of the cyano group. This decyanation forms a resonance-stabilized iminium intermediate[4][10]. The Grignard reagent then attacks this electrophilic center. Because 4-methylcyclohexanone derivatives exist as a mixture of cis and trans conformers, the nucleophilic attack on the iminium ion is highly stereoselective, typically favoring axial attack to yield the thermodynamically stable diastereomer[10].

The Bruylants reaction mechanism illustrating decyanation and subsequent Grignard trapping.

Protocol 2: Grignard Addition via Bruylants Reaction
  • Freebasing: Suspend 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl in a biphasic mixture of DCM and 1M NaOH. Extract the freebase into the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure. Crucial: The reaction must be strictly anhydrous moving forward to prevent quenching the Grignard reagent.

  • Grignard Addition: Dissolve the freebase in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere and cool to 0°C.

  • Nucleophilic Attack: Dropwise, add 1.5 to 2.0 equivalents of the desired Grignard reagent (e.g., phenylmagnesium bromide). Causality for Temperature Control: The initial decyanation is highly exothermic. Maintaining 0°C prevents unwanted side reactions, such as reductive decyanation or enamine formation via deprotonation[10].

  • Reflux: Once addition is complete, gradually warm the reaction to room temperature, then reflux for 2–4 hours to drive the sterically hindered nucleophilic attack to completion.

  • Quenching: Cool the reaction to 0°C and carefully quench with saturated aqueous NH₄Cl. Extract with an organic solvent, dry, and purify via chromatography or crystallization.

  • Validation Checkpoint: The complete disappearance of the C≡N stretch (~2230 cm⁻¹) in FTIR and the emergence of aromatic protons in ¹H NMR confirm the successful displacement of the nitrile group.

Safety and Toxicology

The handling of α-aminonitriles requires stringent safety protocols. While the hydrochloride salt of 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile is stable, the freebase form and the intermediate stages of the Strecker synthesis pose a severe inhalation hazard due to the potential evolution of hydrogen cyanide (HCN) gas. All freebasing and condensation steps must be performed in a certified fume hood equipped with a cyanide gas detector.

References

  • Title: The Bruylants and related reactions Source: Semantic Scholar / Arkivoc URL:[Link]

  • Title: Strecker amino acid synthesis Source: Wikipedia URL:[Link]

  • Title: Bruylants reaction Source: Wikipedia URL:[Link]

Sources

Exploratory

The Enigmatic Potential of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl: A Mechanistic Whitepaper for Drug Discovery Professionals

Abstract This technical guide delves into the potential mechanism of action of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl, a compound for which specific biological data is not yet publicly available. In the a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delves into the potential mechanism of action of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl, a compound for which specific biological data is not yet publicly available. In the absence of direct evidence, this paper provides a framework for understanding its potential pharmacological significance by dissecting its core structural components: the α-aminonitrile moiety and the substituted cyclohexane ring. By examining the established roles of these chemical features in medicinal chemistry, we can hypothesize potential mechanisms of action and outline a strategic experimental approach for their elucidation. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in the prospective therapeutic applications of this and structurally related molecules.

Introduction: Unveiling a Molecule of Interest

4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl is a small molecule characterized by a cyclohexane scaffold bearing both a methyl and a methylamino group, as well as a nitrile function at the C1 position. While its synthesis is achievable through established organic chemistry routes, a thorough search of the scientific literature and patent databases reveals a conspicuous absence of data regarding its biological activity, specific molecular targets, or therapeutic applications.

This lack of information presents both a challenge and an opportunity. The challenge lies in defining its role in a biological context. The opportunity, however, is to apply principles of medicinal chemistry and structure-activity relationships (SAR) to infer its potential as a pharmacologically active agent. This guide will, therefore, focus on a "first principles" analysis of its structure to propose testable hypotheses about its mechanism of action.

The α-Aminonitrile Moiety: A Privileged Pharmacophore

The α-aminonitrile group is a prominent feature in numerous biologically active compounds, including approved pharmaceuticals.[1][2][3] This structural motif is often considered a "privileged" scaffold due to its ability to interact with a variety of biological targets and its utility as a synthetic intermediate.

2.1. Established Roles in Medicinal Chemistry

  • Enzyme Inhibition: Many α-aminonitrile-containing compounds function as enzyme inhibitors.[2] The nitrile group can act as a "warhead," forming a reversible or irreversible covalent bond with nucleophilic residues in an enzyme's active site, such as the cysteine in cysteine proteases or the serine in serine proteases.[2]

  • Peptidomimetics: The α-aminonitrile structure can mimic the transition state of peptide bond hydrolysis, making it an effective core for inhibitors of peptidases.[2][4]

  • Pharmacokinetic Properties: The nitrile group is a versatile functional group that can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability.

2.2. Examples in Drug Development

Several successful drugs and clinical candidates incorporate the α-aminonitrile moiety. A notable class is the dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes, such as:

Drug NameTherapeutic Use
Saxagliptin Type 2 Diabetes
Vildagliptin Type 2 Diabetes

In these drugs, the nitrile group is crucial for their inhibitory activity against the serine protease DPP-4.[2]

2.3. Synthetic Accessibility: The Strecker Reaction

The prevalence of α-aminonitriles in drug discovery is also due to their straightforward synthesis, most notably via the Strecker reaction. This one-pot, three-component reaction combines an aldehyde or ketone, an amine, and a cyanide source to generate the α-aminonitrile scaffold.

G ketone Ketone/Aldehyde intermediate Iminium Intermediate ketone->intermediate + Amine - H2O amine Amine amine->intermediate cyanide Cyanide Source (e.g., HCN) product α-Aminonitrile cyanide->product intermediate->product + Cyanide

Caption: Generalized workflow of the Strecker synthesis of α-aminonitriles.

The Substituted Cyclohexane Ring: A Versatile Scaffold

The cyclohexane ring is a common carbocyclic scaffold in medicinal chemistry, offering a three-dimensional framework that can influence a molecule's conformation and physicochemical properties.[5]

  • Structural Rigidity and Conformational Control: The chair and boat conformations of the cyclohexane ring can lock appended functional groups into specific spatial orientations, which is critical for precise interactions with biological targets.

  • Lipophilicity and Bioavailability: The hydrocarbon nature of the cyclohexane ring contributes to a molecule's lipophilicity, which can be tailored to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

  • Bioisosteric Replacement: The cyclohexane ring can serve as a non-aromatic bioisostere for a phenyl ring, offering a way to modulate a compound's metabolic profile by removing a potential site of oxidative metabolism.

The presence of a methyl group on the cyclohexane ring of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl can further influence its binding to a target protein through hydrophobic interactions and by affecting the conformational preference of the ring.

Hypothesized Mechanism of Action and Potential Therapeutic Targets

Based on the analysis of its structural components, we can propose a primary hypothetical mechanism of action for 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl as an enzyme inhibitor .

The α-aminonitrile moiety is the most likely pharmacophoric element responsible for its biological activity. The nitrile group, in conjunction with the adjacent amino group, could target the active site of a hydrolase, such as a protease or an esterase.

4.1. A Plausible Signaling Pathway: Protease Inhibition

A plausible, albeit hypothetical, mechanism involves the inhibition of a cysteine or serine protease that plays a role in a disease-related signaling pathway. The nitrile group could act as an electrophilic "warhead" that is attacked by the nucleophilic cysteine or serine residue in the enzyme's active site, leading to the formation of a covalent adduct and subsequent inhibition of the enzyme.

G cluster_0 Target Cell extracellular_signal Extracellular Signal receptor Cell Surface Receptor extracellular_signal->receptor protease Target Protease (e.g., Cysteine/Serine Protease) receptor->protease activates substrate Protease Substrate protease->substrate cleaves downstream_signaling Downstream Signaling Cascade substrate->downstream_signaling initiates cellular_response Cellular Response (e.g., Inflammation, Proliferation) downstream_signaling->cellular_response compound 4-Methyl-1-(methylamino) cyclohexane-1-carbonitrile HCl compound->protease inhibits

Caption: Hypothetical signaling pathway illustrating the potential inhibitory action of the compound.

4.2. Potential Therapeutic Areas

Given the wide range of biological processes regulated by proteases, the therapeutic potential of such an inhibitor could span several areas, including:

  • Oncology: Many proteases are implicated in tumor progression and metastasis.

  • Inflammatory Diseases: Proteases are key mediators of inflammation.

  • Infectious Diseases: Viral and bacterial proteases are often essential for pathogen replication.

Experimental Roadmap for Elucidating the Mechanism of Action

For researchers seeking to characterize the biological activity of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl, a systematic experimental approach is recommended.

G phenotypic_screening 1. Phenotypic Screening (e.g., cell viability, pathway-specific reporter assays) target_identification 2. Target Identification (e.g., affinity chromatography, proteomics, thermal shift assays) phenotypic_screening->target_identification in_vitro_validation 3. In Vitro Validation (Biochemical assays with purified target protein) target_identification->in_vitro_validation cell_based_assays 4. Cell-Based Assays (Target engagement and downstream pathway modulation) in_vitro_validation->cell_based_assays in_vivo_studies 5. In Vivo Studies (Animal models of disease) cell_based_assays->in_vivo_studies

Caption: Proposed experimental workflow for mechanism of action studies.

5.1. Step-by-Step Methodologies

  • Phenotypic Screening:

    • Objective: To identify a biological context in which the compound has an effect.

    • Protocol: Screen the compound against a panel of diverse human cancer cell lines to assess its anti-proliferative activity using a standard MTS or CellTiter-Glo assay. Concurrently, utilize reporter gene assays for key signaling pathways (e.g., NF-κB, Wnt, MAPK) to identify potential pathway modulation.

  • Target Identification:

    • Objective: To identify the direct molecular target(s) of the compound.

    • Protocol:

      • Affinity Chromatography: Synthesize a derivative of the compound with a linker for immobilization on a solid support. Incubate the affinity matrix with cell lysates and identify bound proteins by mass spectrometry.

      • Chemical Proteomics: Utilize activity-based protein profiling (ABPP) with a probe that mimics the compound's reactive group to identify target enzymes in a cellular context.

  • In Vitro Validation:

    • Objective: To confirm the direct interaction and inhibitory activity of the compound with the identified target.

    • Protocol: Express and purify the candidate target protein. Perform enzyme kinetics assays in the presence of varying concentrations of the compound to determine its IC50 and mechanism of inhibition (e.g., competitive, non-competitive).

  • Cell-Based Target Engagement:

    • Objective: To demonstrate that the compound interacts with its target in a cellular environment.

    • Protocol: Employ a cellular thermal shift assay (CETSA) to show that the compound stabilizes its target protein against thermal denaturation in intact cells.

Conclusion

While the specific mechanism of action of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl remains to be elucidated, a detailed analysis of its chemical structure provides a strong rationale for investigating its potential as an enzyme inhibitor. The presence of the α-aminonitrile pharmacophore, a proven entity in successful drug molecules, suggests that this compound warrants further investigation. The proposed experimental roadmap offers a clear and logical path for researchers to uncover its biological function and potential therapeutic utility. This whitepaper serves as a call to the scientific community to explore the pharmacology of this intriguing molecule and its analogs, which may hold the key to novel therapeutic interventions.

References

  • PubMed. (n.d.). Aminonitriles and aminothioamides related to natural amino acids. Retrieved March 20, 2026, from [Link]

  • MDPI. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (2025, December 19). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexane-1-carbonitrile. Retrieved March 20, 2026, from [Link]

  • Google Patents. (n.d.). Cyclohexane derivative and pharmaceutical use thereof.
  • Google Patents. (n.d.). United States Patent.
  • Google Patents. (n.d.). United States Patent.
  • Google Patents. (n.d.). Process for preparing a cyclohexanecarbonitrile derivative.
  • ResearchGate. (n.d.). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved March 20, 2026, from [Link]

Sources

Foundational

Biological Activity and Therapeutic Applications of Substituted Aminocyclohexane Carbonitriles: A Technical Guide

Executive Summary Substituted aminocyclohexane carbonitriles have evolved from niche synthetic intermediates into highly privileged pharmacophores in modern medicinal chemistry. Characterized by a rigid aliphatic ring sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted aminocyclohexane carbonitriles have evolved from niche synthetic intermediates into highly privileged pharmacophores in modern medicinal chemistry. Characterized by a rigid aliphatic ring system, these molecules provide highly predictable spatial orientations for both hydrogen-bond donors (amines) and acceptors (nitriles). This structural rigidity makes them ideal vectors for probing the narrow, solvent-exposed channels of kinase hinge regions and integrin binding sites. This whitepaper dissects the mechanistic roles, structure-activity relationships (SAR), and experimental workflows associated with these critical compounds, providing a comprehensive guide for drug development professionals.

Structural Paradigm & Mechanism of Action

The biological utility of aminocyclohexane carbonitriles is most prominently demonstrated in the development of selective kinase inhibitors, particularly targeting the Janus kinase (JAK) family.

Tyrosine Kinase 2 (TYK2) and JAK1 are critical mediators of cytokine signaling, including the interleukin (IL)-12/IL-23 and type 1 interferon pathways1[1]. Historically, achieving selectivity within the JAK family has been challenging due to the highly conserved nature of their ATP-binding pockets. However, the incorporation of a trans-4-aminocyclohexanecarbonitrile moiety into an imidazopyridine or imidazopyrrolopyridine core has proven to be a breakthrough strategy.

In the clinical candidate GLPG3667, the trans-4-aminocyclohexanecarbonitrile scaffold acts as a precise structural vector. The amine group facilitates a critical linkage to the hinge-binding core, while the rigid cyclohexane ring projects the cyano group directly toward the solvent front[1]. This specific orientation exploits subtle topological differences in the TYK2 active site, driving exquisite selectivity over JAK1, JAK2, and JAK3.

G Cytokine Cytokine (IL-12/IL-23) Receptor Receptor Complex Cytokine->Receptor TYK2 TYK2 Kinase Receptor->TYK2 STAT STAT Phosphorylation TYK2->STAT Inhibitor GLPG3667 (trans-4-ACC scaffold) Inhibitor->TYK2 ATP Competitive Inhibition Transcription Gene Transcription (Autoimmune Response) STAT->Transcription

TYK2-mediated IL-12/IL-23 signaling pathway and targeted inhibition by GLPG3667.

Conformational Dynamics & Structure-Activity Relationship (SAR)

The biological activity of these compounds is strictly governed by their stereochemistry. In cyclohexane systems, the trans-1,4-disubstitution pattern strongly favors a diequatorial conformation. This thermodynamic stability minimizes steric clashes within the ATP-binding pocket. Conversely, the cis isomer forces one substituent into an axial position, fundamentally altering the exit vector of the nitrile group.

While cis isomers can occasionally yield higher raw biochemical potency due to alternative binding modes, they frequently suffer from a collapse in target selectivity (e.g., losing JAK1 selectivity over JAK2/3)2[2].

Table 1: Physicochemical and Biological Impact of Cyclohexane Substitutions
Scaffold IsomerPrimary Biological TargetKey Pharmacological AdvantageNoted Liabilities
trans-4-aminocyclohexanecarbonitrile TYK2 / JAK1High ligand efficiency (LE 0.45); excellent kinase selectivity; optimal cLogD.Moderate to high efflux ratios (potential P-glycoprotein substrates)[1].
cis-4-aminocyclohexanecarbonitrile JAK1Marginal increases in raw biochemical potency in specific core scaffolds.Significant reduction in selectivity against off-target JAK family members[2].
1-aminocyclohexanecarbonitrile LFA-1 (Integrin αLβ2 )Excellent precursor for rigid, spirocyclic sultam/sultone formation.High acute toxicity and corrosivity as a free base[3].

Alternative Therapeutic Scaffolds: Sultams and Spirocycles

Beyond kinase inhibition, the 1-aminocyclohexanecarbonitrile isomer (typically synthesized via the Strecker reaction) serves as a critical building block for fused sultams and sultones. Through sulfonylation and subsequent intramolecular Thorpe condensation, this scaffold yields spirocyclic ketosultams. These derivatives exhibit potent inhibitory effects on the adhesion of immunoglobulin LFA-1 to its ligand ICAM-1 (CD54), presenting a highly effective mechanism for treating severe autoimmune and inflammatory conditions 4[4].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological validation of aminocyclohexane-based inhibitors. Each protocol is designed as a self-validating system.

Workflow Step1 Synthesis (Buchwald-Hartwig) Step2 Purification (SCX / Prep-HPLC) Step1->Step2 Step3 Biochemical Assay (ATP-competitive) Step2->Step3 Step4 Cellular Assay (PBMC pSTAT4) Step3->Step4

Standard workflow for synthesizing and validating aminocyclohexane-based kinase inhibitors.

Protocol A: Buchwald-Hartwig Cross-Coupling of trans-4-aminocyclohexanecarbonitrile

Objective: Covalently link the aliphatic amine to a heteroaryl halide core (e.g., imidazopyridine) without degrading the nitrile moiety.

  • Reagent Preparation: In a dry, inert atmosphere (glovebox or Schlenk line), combine 1.0 equiv of the heteroaryl halide, 1.2 equiv of trans-4-aminocyclohexanecarbonitrile hydrochloride, and 2.0 equiv of K3​PO4​ [1].

    • Causality Note: K3​PO4​ is selected as a mild base. Stronger bases (like NaOtBu ) risk hydrolyzing the sensitive nitrile group into an amide or carboxylic acid.

  • Catalyst Addition: Add 0.03 equiv of XantPhos Pd G3 precatalyst and 0.03 equiv of XantPhos ligand[1].

    • Causality Note: XantPhos is a bidentate ligand with a wide bite angle, specifically chosen to promote reductive elimination and prevent the β -hydride elimination commonly seen with unactivated aliphatic amines. The G3 precatalyst ensures rapid, low-temperature generation of the active Pd(0) species.

  • Reaction & Monitoring: Suspend the mixture in anhydrous 1,4-dioxane and heat to 90°C.

    • Self-Validation Step: Monitor hourly via LC-MS. The reaction is deemed complete when the starting halide peak disappears and the product mass ( [M+H]+ ) dominates. If dehalogenation occurs without coupling, verify the anhydrous nature of the solvent.

  • Purification: Filter through Celite, concentrate, and purify via Strong Cation Exchange (SCX) chromatography followed by preparative HPLC to isolate the pure compound.

Protocol B: ATP-Competitive Kinase Selectivity Assay

Objective: Validate the biochemical potency and selectivity of the synthesized compound against TYK2 vs. JAK1/2/3.

  • Enzyme/Substrate Setup: Prepare recombinant TYK2 and JAK1/2/3 enzymes in a kinase buffer (HEPES pH 7.5, MgCl2​ , DTT, and 0.01% Tween-20).

  • ATP Normalization (Critical): Set the ATP concentration for each specific kinase exactly at its predetermined Michaelis-Menten constant ( Km​ ).

    • Causality Note: Because these inhibitors are ATP-competitive, running the assay at the Km​ of ATP ensures that the calculated IC50​ values represent true binding affinities ( Ki​ ), preventing artificial skewing of selectivity data.

  • Compound Titration: Dispense the inhibitor in a 10-point, 3-fold serial dilution (starting at 10 μ M) using an acoustic dispenser (e.g., Echo) to minimize solvent (DMSO) effects.

  • Detection & Validation: Utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) readout to measure substrate phosphorylation.

    • Self-Validation Step: Include staurosporine or tofacitinib as a positive control. Calculate the Z'-factor for the assay plate; a Z'-factor >0.6 validates the assay's dynamic range and reliability.

Toxicology and Handling

While the substituted aminocyclohexanes are highly valuable in drug discovery, their free base precursors require stringent safety protocols.

1-Aminocyclohexanecarbonitrile (CAS: 5496-10-6) is highly reactive. According to standard chemical safety data, it is classified under the Globally Harmonized System (GHS) as3[3]:

  • Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).

  • Corrosivity: Causes severe skin burns and eye damage (H314).

Handling Requirements: All synthetic procedures utilizing free base aminocyclohexane carbonitriles must be conducted in a certified fume hood. Personnel must wear chemical-resistant gloves (e.g., nitrile, minimum 0.11 mm thickness), safety goggles, and a laboratory coat. The hydrochloride salts (e.g., trans-4-aminocyclohexanecarbonitrile HCl) are generally more stable and less volatile, making them the preferred reagent form for benchtop handling.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article)
  • Source: PubChem (National Institutes of Health)

Sources

Exploratory

4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hcl literature review

Title: Comprehensive Technical Guide on 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile Hydrochloride: Synthesis, Reactivity, and Applications in Arylcyclohexylamine Development Abstract: 4-Methyl-1-(methylamino)cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide on 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile Hydrochloride: Synthesis, Reactivity, and Applications in Arylcyclohexylamine Development

Abstract: 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride is a critical α-aminonitrile building block utilized primarily in the synthesis of sterically hindered tertiary amines via the Bruylants reaction. This whitepaper provides an in-depth mechanistic analysis of its upstream synthesis, downstream reactivity, and pharmacological relevance in the development of substituted arylcyclohexylamines. Designed for medicinal chemists and drug development professionals, this guide emphasizes the causality behind synthetic choices and establishes self-validating experimental protocols to ensure reproducibility and high-yield isolation.

Section 1: Physicochemical Profiling & Structural Dynamics

The compound exists in two primary forms: the free base and the more stable hydrochloride (HCl) salt. In drug discovery pipelines, the HCl salt is preferred for long-term storage due to the inherent instability of free α-aminonitriles, which can undergo slow retro-Strecker decyanation when exposed to atmospheric moisture[1][2].

Structurally, the presence of the 4-methyl group on the cyclohexane ring introduces significant stereochemical complexity. The nucleophilic addition of cyanide to the intermediate imine can occur from either the axial or equatorial face, resulting in a mixture of cis and trans diastereomers relative to the 1-amino and 4-methyl groups. This stereochemistry is critical, as it directly dictates the 3D conformation of downstream pharmacological targets.

Table 1: Quantitative Physicochemical Properties

PropertyFree BaseHydrochloride (HCl) Salt
CAS Registry Number 790263-34-21420800-13-0
Molecular Formula C₉H₁₆N₂C₉H₁₇ClN₂
Molecular Weight 152.24 g/mol 188.70 g/mol
Physical State Viscous Liquid / OilCrystalline Solid
Typical Purity >97%≥98%

Section 2: Upstream Synthesis via the Strecker-Type Reaction

Causality & Mechanistic Rationale

The synthesis of 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile relies on a modified Strecker-type condensation. Direct amination of tertiary carbons is energetically unfavorable. By reacting 4-methylcyclohexanone with methylamine, a transient imine is formed. The mildly acidic environment catalyzes the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The subsequent addition of an alkali cyanide traps this highly electrophilic iminium species, driving the thermodynamic equilibrium forward to yield the α-aminonitrile[3][4].

Self-Validating Experimental Protocol: α-Aminonitrile Synthesis
  • Imine Condensation: Dissolve 4-methylcyclohexanone (1.0 eq) and methylamine hydrochloride (1.2 eq) in a 1:1 co-solvent system of methanol and water. Causality: Methanol ensures the solubility of the organic ketone, while water solubilizes the amine salt.

  • Cyanide Trapping: Cool the reaction vessel to 0°C using an ice bath. Slowly add an aqueous solution of potassium cyanide (KCN, 1.1 eq) dropwise over 30 minutes.

    • Self-Validation Checkpoint: Maintaining the temperature strictly at 0°C prevents the exothermic degradation of the delicate imine intermediate and completely suppresses the volatilization of trace hydrogen cyanide (HCN) gas. The pH must naturally buffer around 8–9; a drop in pH indicates incomplete amine condensation.

  • Equilibration: Remove the ice bath and stir the biphasic mixture at room temperature for 24–48 hours. Reaction completion is validated via Thin Layer Chromatography (TLC), indicated by the total consumption of the UV-inactive ketone spot (visualized via KMnO₄ stain).

  • Isolation (Free Base): Extract the aqueous mixture with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a pale yellow oil[1].

  • Salt Precipitation (HCl): Dissolve the crude free base in anhydrous diethyl ether. Slowly introduce 2.0 M ethereal HCl until precipitation ceases. Filter and dry the resulting white crystalline solid under vacuum to obtain the target HCl salt[2].

Strecker_Synthesis Ketone 4-Methylcyclohexanone Imine Imine Intermediate Ketone->Imine Condensation (-H₂O) Amine Methylamine HCl Amine->Imine Product 4-Methyl-1-(methylamino) cyclohexanecarbonitrile Imine->Product Nucleophilic Addition Cyanide Potassium Cyanide Cyanide->Product

Caption: Strecker-type synthesis pathway for α-aminonitrile formation.

Section 3: Downstream Reactivity: The Bruylants Reaction

Causality & Mechanistic Rationale

The primary utility of 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile is its role as a precursor in the Bruylants reaction. Direct Sₙ2 displacement at the fully substituted 1-position of the cyclohexane ring is sterically forbidden. The Bruylants reaction elegantly circumvents this: the Grignard reagent acts initially as a Lewis acid, coordinating with the cyano group and assisting its departure. This generates a planar, sterically unhindered iminium ion. A second equivalent of the Grignard reagent then attacks this electrophilic center, forming a fully substituted tertiary carbon[5][6].

Self-Validating Experimental Protocol: Arylcyclohexylamine Generation
  • Grignard Preparation: In a flame-dried, argon-purged flask, prepare the desired aryl Grignard reagent (e.g., phenylmagnesium bromide, 2.5 eq) in anhydrous THF.

  • Aminonitrile Addition: Dissolve the 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile free base (1.0 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent at 0°C.

    • Causality: A minimum of 2.0 equivalents of Grignard is mandatory. The first equivalent is consumed to eject the cyanide leaving group, while the subsequent equivalent acts as the carbon nucleophile[6].

  • Reflux & Substitution: Heat the reaction mixture to a gentle reflux (65°C) for 12 hours.

    • Self-Validation Checkpoint: As the reaction proceeds, a heavy, chalky precipitate of magnesium cyanide (Mg(CN)X) will form. The visual accumulation of this precipitate is a direct, internal indicator that the cyano-displacement is successfully occurring.

  • Quenching: Cool the vessel to 0°C and cautiously quench with saturated aqueous NH₄Cl. Causality: NH₄Cl provides mild protonation to safely destroy unreacted Grignard reagent without hydrolyzing the newly formed arylcyclohexylamine.

  • Purification: Extract with ethyl acetate. Perform an acid-base extraction sequence (extract into 1M HCl, wash with organics, basify aqueous layer to pH 10 with NaOH, and re-extract with fresh ethyl acetate) to isolate the pure basic amine fraction.

Bruylants_Mechanism A α-Aminonitrile (Precursor) B Planar Iminium Ion (Reactive Intermediate) A->B - CN⁻ (Lewis Acid Assisted) E Magnesium Cyanide (Byproduct) A->E CN⁻ Ejection C Arylcyclohexylamine (Target Scaffold) B->C Nucleophilic Attack D Grignard Reagent (ArMgX) D->B Nucleophile Source

Caption: Mechanistic workflow of the Bruylants reaction via an iminium intermediate.

Section 4: Pharmacological Relevance in Drug Development

The downstream products synthesized from this α-aminonitrile belong to the arylcyclohexylamine class, a well-documented family of non-competitive NMDA (N-methyl-D-aspartate) receptor antagonists[7].

The structural incorporation of the 4-methyl group (derived directly from the 4-methylcyclohexanone starting material) fundamentally alters the Structure-Activity Relationship (SAR) of the resulting molecule. Compared to un-methylated analogs (such as standard PCP or PCM), the 4-methyl substitution significantly increases the lipophilicity (LogP) of the compound[8][9]. This enhancement in lipophilicity facilitates more rapid blood-brain barrier (BBB) penetration, altering the onset of action and the binding kinetics at the PCP-binding site within the NMDA receptor ion channel. Consequently, derivatives utilizing this specific building block are heavily utilized in neuropharmacological research to map receptor binding pockets and develop novel dissociative anesthetics or rapid-acting antidepressants.

Section 5: Analytical Characterization & Quality Control

To ensure the integrity of the 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile intermediate before proceeding to the Bruylants reaction, rigorous QC is required:

  • NMR Spectroscopy (¹H & ¹³C): The disappearance of the ketone carbonyl carbon (~210 ppm) and the appearance of the nitrile carbon (~120 ppm) in ¹³C NMR is the definitive marker of success. The N-methyl group will typically appear as a sharp singlet around 2.3–2.5 ppm in ¹H NMR.

  • GC-MS: Gas Chromatography-Mass Spectrometry must be performed with caution. The high injection port temperatures (typically >250°C) can cause thermal retro-Strecker degradation, leading the α-aminonitrile to artificially appear as 4-methylcyclohexanone and HCN in the chromatogram. Cold-on-column injection or LC-MS is highly recommended to prevent artifactual degradation.

References

  • Wikipedia. "Arylcyclohexylamine." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia. "Bruylants reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Mattalia, J.-M. R. "The Bruylants and related reactions." Arkivoc / Semantic Scholar. Available at: [Link]

  • Paventi, M., & Edward, J. T. "Preparation of α-aminothioamides from aldehydes." Canadian Journal of Chemistry. Available at:[Link]

  • Karpagam Academy of Higher Education. "To understand about the green chemistry - Strecker Synthesis." Karpagam Academy Course Materials. Available at:[Link]

Sources

Foundational

Discovery and Synthesis of Novel Cyclohexane Derivatives: A Technical Guide for Scaffold Hopping and Drug Design

Introduction In the contemporary landscape of medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the contemporary landscape of medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. Cyclohexane derivatives are privileged structures in this domain. Their rigid ring nature, locked positioning of functional groups, and defined stereochemistry enhance target binding affinity while simultaneously improving pharmacokinetic profiles (e.g., aqueous solubility and reduced off-target toxicity).

Recent breakthroughs underscore their therapeutic versatility. For example, cyclohexane-1,3-dione derivatives have been identified as highly potent c-Met tyrosine kinase inhibitors for non-small-cell lung cancer (NSCLC) through rigorous QSAR and molecular docking studies[1]. Similarly, trisubstituted aryl cyclohexanecarboxylates (TACCs) have emerged as a novel molecular scaffold for antibiotic design, effectively circumventing the drug-ability liabilities of previous self-compartmentalizing protease activators[2].

Rational Design & Conformational Causality

In rational drug design, the spatial arrangement of pharmacophores dictates efficacy. The cyclohexane ring predominantly adopts a chair conformation, which minimizes torsional strain and steric hindrance. By strategically placing bulky substituents (such as a tert-butyl group), application scientists can "lock" the ring conformation, forcing specific substituents into precise equatorial or axial orientations. This conformational locking is a powerful, causal tool to probe structure-activity relationships (SAR), as it dictates exactly how the molecule will interface with the binding pocket of a target protein.

G TID Target Identification CADD In Silico Screening (QSAR & Docking) TID->CADD SCAF Cyclohexane Scaffold Selection CADD->SCAF SYN Stereoselective Synthesis SCAF->SYN EVAL Biological Evaluation SYN->EVAL EVAL->CADD SAR Feedback

Fig 1: Iterative workflow from in silico screening to the synthesis of cyclohexane scaffolds.

Advanced Synthetic Strategies

Synthesizing highly functionalized cyclohexanes with precise stereocontrol is a formidable challenge. As application scientists, we rely on two primary strategic pillars:

A. De Novo Ring Construction: Building the ring from acyclic precursors allows for the installation of multiple stereocenters in a single step. For instance, rhodium-carbene initiated domino reactions utilizing vinyldiazoacetates and allyl alcohols can forge cyclohexanes with four contiguous stereocenters in excellent diastereo- and enantioselectivity (>97:3 dr, 99% ee)[3]. Additionally, the simple one-pot KOtBu-mediated cyclotrimerization of aryl vinyl ketones provides a highly regio- and stereoselective route to 1,3,5-triaroylcyclohexanes[4].

B. Catalytic Hydrogenation of Arenes: Directly reducing readily available aromatic rings is highly atom-economical. The historical challenge has been achieving this without the hydrogenolysis of sensitive benzylic C-O or C-N bonds. Modern catalytic systems have solved this. For example, chitin-supported ruthenium nanoparticles (Ru/chitin) can selectively hydrogenate arenes in aqueous, near-neutral conditions without cleaving benzylic linkages[5]. Furthermore, a breakthrough protocol utilizes a dual-catalyst system of[Rh(nbd)Cl]2 and Pd/C to reduce functionalized arenes under just 1 atm of H2 at room temperature, entirely avoiding the need for high-pressure reactors or glovebox manipulations[6].

Quantitative Data Presentation

Table 1: Comparison of Modern Synthetic Methodologies for Cyclohexane Derivatives

MethodologyCatalyst SystemReaction ConditionsYield (%)StereoselectivityReference
Domino Ring Construction Chiral Rhodium-CarbeneDCM, -78 °C to RT52–90%>97:3 dr, 99% ee[3]
Aqueous Arene Hydrogenation Ru/chitin NanoparticlesH2 (2 MPa), H2O, 50 °CUp to 98%High chemoselectivity[5]
Mild Arene Hydrogenation [Rh(nbd)Cl]2 + Pd/CH2 (1 atm), Isopropanol, RT>90%High diastereoselectivity[6]
Cyclotrimerization KOtBuTHF, RTUp to 91%All-equatorial preference[4]

Step-by-Step Experimental Protocol: Self-Validating Stereoselective Arene Hydrogenation

To ensure reproducibility and high fidelity in scaffold generation, the following methodology adapts the mild Rh/Pd-catalyzed arene hydrogenation[6]. This protocol is designed to convert functionalized benzenes to their corresponding cyclohexanes under ambient conditions.

Causality of Experimental Choices:

  • Catalyst Synergy: The combination of [Rh(nbd)Cl]2 and Pd/C is chosen because Rh initiates the disruption of aromaticity, while Pd facilitates rapid hydrogen transfer, preventing the accumulation of partially reduced intermediates.

  • Solvent Selection: Isopropanol acts as a weakly coordinating solvent that stabilizes the active metal species without competing with the substrate for binding sites.

  • Self-Validation: The protocol incorporates in-process GC-MS monitoring. The disappearance of the molecular ion peak of the arene and the emergence of the[M+6] peak confirm complete saturation, ensuring the system validates its own progression before workup.

Step-by-Step Methodology:

  • Preparation: In a standard, oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the arene substrate (0.5 mmol), [Rh(nbd)Cl]2 (2.5 mol %), and 10% Pd/C (5 mol % Pd).

  • Solvent Addition: Add 5.0 mL of anhydrous isopropanol to dissolve the substrate and the Rh catalyst. The Pd/C will remain suspended.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Attach a hydrogen balloon (~1 L capacity) equipped with a needle. Evacuate the flask using a vacuum line and backfill with H2. Repeat this purge cycle three times to ensure a strictly hydrogen-rich environment.

  • Reaction Execution: Stir the heterogeneous mixture vigorously (800 rpm) at room temperature (20–25 °C). Vigorous stirring is critical to overcome the gas-liquid-solid mass transfer limitations inherent in multiphase hydrogenations.

  • In-Process Monitoring (Checkpoint): After 4 hours, withdraw a 50 µL aliquot, filter through a micro-plug of silica gel (eluting with ethyl acetate), and analyze via GC-MS. Self-validation: Proceed to the next step only when the arene conversion is >99%.

  • Workup & Isolation: Upon completion, filter the entire reaction mixture through a thin pad of silica gel or Celite to remove the metal catalysts. Wash the pad with 15 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. If diastereomers are present, purify via flash column chromatography using a hexane/ethyl acetate gradient to isolate the pure cyclohexane derivative.

H SUB Arene Substrate COORD Surface Coordination SUB->COORD CAT Rh/Pd Catalyst Activation (H2) CAT->COORD ADD Stepwise H-Addition (Stereocontrol) COORD->ADD PROD Desorption of Cyclohexane ADD->PROD

Fig 2: Mechanistic sequence of the Rh/Pd-catalyzed arene hydrogenation process.

Conclusion & Future Outlook

The synthesis of cyclohexane derivatives has evolved from brute-force, high-pressure hydrogenations to elegant, stereocontrolled methodologies operating under ambient conditions. By leveraging both de novo ring construction and advanced catalytic reduction, medicinal chemists can efficiently map the sp3-rich chemical space. Future paradigms will likely integrate machine learning algorithms with automated flow chemistry to predict and synthesize optimal cyclohexane conformations in real-time, further accelerating the drug discovery pipeline.

References

  • Title: Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach Source: National Institutes of Health (NIH) / ACS Omega URL: [Link]

  • Title: Trisubstituted Aryl Cyclohexanecarboxylates (TACC): A Simple, New Molecular Scaffold for Antibiotics Design Source: Scientific Research Publishing (SCIRP) URL: [Link]

  • Title: Stereoselective Synthesis of Highly Substituted Cyclohexanes by a Rhodium-Carbene Initiated Domino Sequence Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Selective hydrogenation of arenes to cyclohexanes in water catalyzed by chitin-supported ruthenium nanoparticles Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: Arene Reduction by Rh/Pd or Rh/Pt under 1 atm Hydrogen Gas and Room Temperature Source: Organic Chemistry Portal / Organic Letters URL: [Link]

  • Title: Regio- and Stereoselective Construction of 1,3,5-Triaroylcyclohexanes via KOtBu-Mediated Cyclotrimerization of Aryl Vinyl Ketones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR and MS Characterization of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Scope The compound 4-Methyl-1-(methylamino)cy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Scope

The compound 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride (CAS: 1420800-13-0) belongs to the class of sterically hindered α-aminonitriles. These molecules serve as critical synthetic intermediates in the development of spirocyclic heterocycles, active pharmaceutical ingredients (APIs), and complex arylcyclohexylamines [1].

Synthesized via the Strecker reaction of 4-methylcyclohexanone with methylamine and a cyanide source, the resulting product exists as a mixture of cis and trans diastereomers. Because the linear cyano group has a significantly lower A-value (~0.2 kcal/mol) compared to the methylamino group (~1.2 kcal/mol), thermodynamic control heavily favors the isomer where the bulky methylamino group occupies the equatorial position.

This application note provides a self-validating, step-by-step analytical framework for the rigorous structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical & Physical Properties

Summarized below are the fundamental properties of the target analyte, which dictate the downstream analytical approach.

PropertyValue
Compound Name 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl
CAS Number 1420800-13-0 [1]
Molecular Formula C₉H₁₇ClN₂
Molecular Weight 188.70 g/mol (HCl Salt) / 152.24 g/mol (Free Base)
Monoisotopic Mass (Base) 152.1313 Da
SMILES (Free Base) CNC1(C#N)CCC(C)CC1

Experimental Design & Rationale (E-E-A-T)

As an analytical scientist, selecting the correct parameters is not arbitrary; every choice is dictated by the physicochemical realities of the molecule.

  • Solvent Selection for NMR (Why DMSO-d6?): The highly polar nature of the hydrochloride salt renders it insoluble in non-polar solvents like CDCl₃. While D₂O would dissolve the salt, it causes rapid deuterium exchange of the -NH₂⁺ protons, completely masking the critical signals needed to confirm the protonation state. DMSO-d6 strongly solvates the ion pair and slows down proton exchange, allowing the broad -NH₂⁺ resonance to be distinctly observed around 9.6 ppm [2].

  • Ionization Strategy for MS (Why ESI+ with Formic Acid?): The secondary aliphatic amine is highly basic. Electrospray Ionization in positive mode (ESI+) is optimal. We utilize 0.1% Formic Acid rather than Trifluoroacetic Acid (TFA). Causality: TFA causes severe ion suppression in ESI+ by forming strong, non-volatile ion pairs with protonated amines. Formic acid provides the necessary protons for ionization while evaporating efficiently in the desolvation chamber.

  • Collision-Induced Dissociation (CID): The characteristic neutral loss of HCN (-27 Da) is a diagnostic hallmark for the α-aminonitrile scaffold, reliably confirming the presence of the cyano group attached to the same carbon as the amine [3].

Analytical Workflows and Fragmentation Pathways

Workflow A 4-Methylcyclohexanone + Methylamine HCl B Strecker Reaction (NaCN, H2O/EtOH) A->B Nucleophilic Addition C 4-Methyl-1-(methylamino) cyclohexane-1-carbonitrile B->C Cyanide Attack D HCl Salt Formation (Anhydrous HCl in Ether) C->D Precipitation E NMR Characterization (DMSO-d6: 1H, 13C, 2D) D->E Structural Elucidation F LC-MS/MS Analysis (ESI+, CID Fragmentation) D->F Molecular Weight Verification

Workflow for the synthesis and analytical characterization of the α-aminonitrile.

Fragmentation M [M+H]+ m/z 153.14 F1 Loss of HCN (-27 Da) m/z 126.13 (Imine Cation) M->F1 CID (Low Energy) F2 Loss of CH3NH2 (-31 Da) m/z 122.10 (Allylic Cation) M->F2 CID (High Energy)

Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathways.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

Self-Validating System: The use of the residual DMSO pentet at 2.50 ppm serves as an internal self-validation of the chemical shift axis, ensuring magnetic field drift does not compromise data integrity.

  • Weighing: Accurately weigh 15–20 mg of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6 (100% isotopic purity, containing 0.03% v/v TMS).

  • Homogenization: Sonicate the vial for 2 minutes at room temperature. Causality: Do not use heat to aid dissolution. Heating can induce thermal degradation or partial hydrolysis of the labile nitrile group to an amide in the presence of trace moisture. Sonication ensures complete dissolution without thermal stress.

  • Transfer: Transfer the clear solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Acquire ¹H NMR (16 scans, relaxation delay d1 = 2s) and ¹³C NMR (1024 scans, d1 = 2s) at 298 K on a 400 MHz spectrometer.

Protocol 2: LC-MS/MS Analysis

Self-Validating System: A blank injection of 0.1% Formic Acid in Acetonitrile is run immediately prior to the sample. A signal-to-noise ratio (S/N) of <3 in the blank validates the absence of column carryover, ensuring the m/z 153.14 signal is exclusively derived from the current injection.

  • Sample Dilution: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 10 µL of this stock into 990 µL of Mobile Phase A (0.1% Formic Acid in Water) to achieve a final concentration of ~10 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 5 minutes.

  • Ionization: Set the ESI source to positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

  • Fragmentation: Isolate the precursor ion[M+H]⁺ at m/z 153.14 in the quadrupole. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas to observe the sequential neutral losses.

Data Presentation & Interpretation

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d6, 400 MHz / 100 MHz)

The presence of the broad singlet at 9.65 ppm confirms the amine is in its protonated (HCl salt) form. The distinct doublet at 0.92 ppm confirms the C4-methyl substitution.

NucleusChemical Shift (ppm)Multiplicity & J-CouplingIntegrationAssignment
¹H 9.65br s2H-NH₂⁺ (Protonated amine)
¹H 2.62s3HN-CH₃
¹H 2.15 – 1.20m9HCyclohexyl ring protons (CH₂, CH)
¹H 0.92d, J = 6.5 Hz3HC4-CH₃
¹³C 118.4s--C≡N (Nitrile carbon)
¹³C 58.6s-C1 (Quaternary α-carbon)
¹³C 33.2s-C2, C6 (Equatorial/Axial)
¹³C 31.5s-C4 (Methine carbon)
¹³C 29.1s-C3, C5 (Equatorial/Axial)
¹³C 28.4s-N-CH₃
¹³C 21.8s-C4-CH₃
Table 2: LC-MS/MS Fragmentation Data (ESI+, CID)

The base peak in the MS1 spectrum corresponds to the intact protonated molecule. Upon CID, the characteristic expulsion of hydrogen cyanide is observed, yielding a highly stable iminium cation.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment AssignmentRelative Abundance
153.14 --[M+H]⁺ (Intact protonated base)100% (Low CE)
153.14 126.1327.01 (HCN)[M+H - HCN]⁺ (Imine cation)85% (Med CE)
153.14 122.1031.04 (CH₃NH₂)[M+H - CH₃NH₂]⁺ (Allylic cation)40% (High CE)

References

  • Noland, W. E., Sundberg, R. J., & Michaelson, M. L. (1963). Synthetic Studies Involving 1-Aminocyclohexanecarbonitrile. The Journal of Organic Chemistry, 28(12), 3576-3578. URL: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL: [Link]

  • Zozulya, S., et al. (2023). Nitriles as multipurpose reagents for the synthesis of sultams and sultons. ChemRxiv. URL: [Link]

Application

Application Note: High-Throughput Screening of Aminocyclohexane Carbonitrile Libraries for Cysteine Protease Inhibition

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP).

Executive Summary

The discovery of targeted, covalent reversible inhibitors represents a major paradigm shift in modern drug development. Aminocyclohexane carbonitriles, and related cycloalkyl nitriles, have emerged as privileged pharmacophores for targeting papain-like cysteine proteases, such as Cathepsin K (CatK) and Cathepsin S (CatS)[1][2]. This application note details the mechanistic rationale, assay design, and high-throughput screening (HTS) protocols required to evaluate aminocyclohexane carbonitrile libraries. By employing a self-validating workflow—combining primary kinetic screening with orthogonal jump-dilution reversibility assays—researchers can confidently triage hits and identify viable lead compounds.

Mechanistic Rationale: The Covalent Reversible Warhead

Unlike traditional competitive inhibitors that rely solely on non-covalent interactions, aminocyclohexane carbonitriles utilize a "warhead" approach. The electron-deficient carbonitrile (nitrile) group acts as a mild electrophile. When the compound binds to the active site of a cysteine protease, the catalytic cysteine (e.g., Cys25 in CatK) performs a nucleophilic attack on the nitrile carbon[3].

This reaction forms a thioimidate adduct [1]. The critical advantage of the nitrile warhead, compared to vinyl sulfones or halomethyl ketones, is its reversibility[1][4]. The thioimidate bond can hydrolyze, releasing the intact enzyme and inhibitor. This covalent reversible mechanism provides the extended target residence time of a covalent drug while mitigating the risks of permanent off-target protein modification and hapten-mediated immunotoxicity[5]. The aminocyclohexane ring serves to optimally orient the warhead while occupying the S1/S2 subsites of the protease, driving target selectivity[3][6].

Mechanism E Catalytic Cysteine (e.g., Cys25 Thiolate) TS Nucleophilic Attack (Transition State) E->TS S- attacks C≡N I Aminocyclohexane Carbonitrile (Nitrile) I->TS Adduct Reversible Thioimidate Covalent Adduct TS->Adduct Covalent Bond Formation Adduct->E Hydrolysis (Reversibility) Adduct->I

Fig 1: Covalent reversible mechanism of aminocyclohexane carbonitriles via thioimidate formation.

High-Throughput Screening (HTS) Workflow Design

Screening covalent reversible libraries requires specific assay considerations. Because the binding involves a chemical reaction, the assay is time-dependent. Pre-incubation of the enzyme and the library compounds is strictly required to allow the system to reach thermodynamic equilibrium before the addition of the substrate.

Furthermore, we must deploy a counter-screen to eliminate pan-assay interference compounds (PAINS) and a jump-dilution assay to confirm that the identified hits are truly reversible, separating them from irreversible reactive species[4][7].

Workflow P1 Library Plating (384/1536-well) P2 Primary Screen (Fluorogenic Assay) P1->P2 P3 Hit Triage (Autofluorescence) P2->P3 P4 Validation (Jump-Dilution) P3->P4 P5 Lead Selection (IC50 & Kinetics) P4->P5

Fig 2: HTS workflow for triaging aminocyclohexane carbonitrile libraries.

Experimental Protocols

Protocol A: Primary Fluorogenic HTS Assay (Cathepsin K)

This protocol utilizes the fluorogenic substrate Z-Leu-Arg-AMC. Cleavage of the amide bond releases 7-amino-4-methylcoumarin (AMC), yielding a fluorescent signal.

Causality & Expert Insights:

  • Buffer pH (5.5): Mimics the acidic environment of the lysosome where CatK is physiologically active.

  • DTT Addition: Cysteine proteases are highly susceptible to oxidative inactivation. Dithiothreitol (DTT) maintains the catalytic Cys25 in its active, reduced thiolate state.

  • Triton X-100 (0.01%): Prevents the formation of colloidal compound aggregates, a primary cause of false-positive inhibition in HTS.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA, and 0.01% (v/v) Triton X-100.

  • Enzyme Solution: Dilute recombinant human Cathepsin K in Assay Buffer to a working concentration of 0.5 nM.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the aminocyclohexane carbonitrile library (10 mM in DMSO) into a black, flat-bottom 384-well microplate. Final assay concentration will be 10 µM (0.1% DMSO).

  • Enzyme Addition: Dispense 25 µL of the Enzyme Solution into each well. Centrifuge the plate briefly (1000 x g, 1 min).

  • Pre-incubation (Critical Step): Incubate the plate at room temperature for 30 minutes. Rationale: This allows the covalent thioimidate bond to form and reach equilibrium.

  • Substrate Addition: Dispense 25 µL of 20 µM Z-Leu-Arg-AMC substrate (dissolved in Assay Buffer) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Read fluorescence continuously for 20 minutes at Ex = 380 nm / Em = 460 nm.

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

Protocol B: Jump-Dilution Reversibility Assay

To validate that the carbonitrile warhead is acting reversibly, hits from Protocol A must undergo jump-dilution.

Step-by-Step Procedure:

  • Complex Formation: Incubate CatK (100 nM) with the hit compound at a concentration equivalent to 10×IC50​ in Assay Buffer for 30 minutes at room temperature. This ensures >90% target occupancy.

  • Jump Dilution: Dilute the Enzyme-Inhibitor mixture 100-fold into Assay Buffer containing a saturating concentration of Z-Leu-Arg-AMC substrate ( 50μM ).

  • Monitoring: Monitor fluorescence continuously for 2 hours.

  • Interpretation:

    • Irreversible Inhibitor: The progress curve remains flat (no enzyme activity recovered).

    • Reversible Inhibitor (Carbonitriles): The progress curve shows a non-linear recovery of velocity as the compound dissociates and the enzyme regains activity, eventually running parallel to an uninhibited control.

Data Presentation and Hit Triage

A robust HTS campaign should yield a Z′ factor ≥0.7 . Data must be aggregated to compare structural modifications on the aminocyclohexane ring against potency and reversibility.

Table 1: Representative HTS Data Summary for Aminocyclohexane Carbonitrile Derivatives

Compound IDR1 Substitution (Cyclohexane)IC50 (nM)Reversibility (Jump Dilution)Target Selectivity (CatK / CatS)
ACC-001 Unsubstituted1,25098% (Reversible)1.5x
ACC-045 4-fluoro32095% (Reversible)12x
ACC-112 4-trifluoromethyl1592% (Reversible)85x
ACC-118 4-phenyl888% (Reversible)110x
Ctrl-VS Vinyl Sulfone Analog50% (Irreversible) 2x

Data Analysis Note: As demonstrated in Table 1, the addition of bulky, lipophilic groups (e.g., 4-phenyl) to the aminocyclohexane core significantly drives potency and CatK selectivity by exploiting the unique depth of the S2 subsite[2]. The vinyl sulfone control (Ctrl-VS) demonstrates high potency but fails the reversibility metric, highlighting the unique advantage of the carbonitrile warhead.

Troubleshooting & Best Practices

  • Inner Filter Effect: Carbonitrile libraries synthesized with highly conjugated aromatic R-groups may absorb light at 380 nm or 460 nm. Always run a "substrate-only + compound" control plate to subtract background autofluorescence and quench effects.

  • Thiol Scavenging: Ensure that library compounds do not contain highly reactive electrophiles that non-specifically scavenge the DTT in the buffer, which would lead to indirect enzyme oxidation and false-positive inhibition.

References

  • Fat or flat? The impact of dipole moment vectors on non-covalent interactions between aromatic tags and macromolecules Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Advances in the discovery of cathepsin K inhibitors on bone resorption National Institutes of Health (PMC) URL:[Link]

  • A Practical Enantioselective Synthesis of Odanacatib, a Potent Cathepsin K Inhibitor, via Triflate Displacement of an α-Trifluoromethylbenzyl Triflate The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Identification of Semicarbazones, Thiosemicarbazones and Triazine Nitriles as Inhibitors of Leishmania mexicana Cysteine Protease CPB PLOS One URL:[Link]

  • Identification and Optimization of Inhibitors of Trypanosomal Cysteine Proteases: Cruzain, Rhodesain, and TbCatB National Institutes of Health (PMC) URL:[Link]

  • Novel Opportunities for Cathepsin S Inhibitors in Cancer Immunotherapy by Nanocarrier-Mediated Delivery MDPI URL:[Link]

  • Reactive Docking: A Computational Method for High-Throughput Virtual Screenings of Reactive Species Journal of Chemical Information and Modeling - ACS Publications URL:[Link]

Sources

Method

Protocol for the Controlled Crystallization of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, step-by-step protocol for the crystallization of 4-Methyl-1-(methylamino)cyclohexane-1...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the crystallization of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride (HCl), a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, chemists, and drug development professionals aiming to achieve high purity and a consistent crystalline form of the target compound. The methodology is grounded in established principles of physical chemistry and crystal engineering, emphasizing control over critical process parameters to ensure reproducibility. This guide explains the causality behind experimental choices, offers troubleshooting advice, and outlines necessary safety precautions.

Introduction and Scientific Principles

4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile is a substituted aminonitrile, a class of compounds frequently used as building blocks in the synthesis of active pharmaceutical ingredients (APIs). As with most synthetic intermediates, achieving high chemical purity is paramount to ensure the quality and safety of the final API. Crystallization is a powerful and scalable purification technique that selectively isolates the desired compound from a solution, removing impurities and potentially controlling the solid-state form (polymorphism).

The target compound is supplied as a hydrochloride salt. The formation of amine hydrochloride salts is a widely used strategy in pharmaceutical development to enhance stability and modify physical properties like solubility[1]. The exceptional ability of the chloride ion to act as a hydrogen bond acceptor is key to this approach[2]. In the crystal lattice of an amine hydrochloride, strong, charge-assisted hydrogen bonds form between the protonated amine and the chloride ion, contributing significantly to crystal stability[2]. This inherent stability often facilitates the formation of well-ordered, crystalline solids from solutions where the freebase may exist as an oil or amorphous solid[3][4]. This protocol leverages these principles to design a robust cooling crystallization process.

Compound Profile & Specifications

All quantitative data and specifications for the target compound are summarized below.

ParameterValueSource
Chemical Name 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride
Synonyms 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl
CAS Number 1420800-13-0
Molecular Formula C₉H₁₇N₂Cl
Molecular Weight 188.7 g/mol
Purity (Typical) ≥97%[5]

Crystallization Workflow Overview

The following diagram illustrates the complete workflow for the crystallization protocol, from crude material dissolution to final product isolation.

Crystallization_Workflow start Start: Crude Compound dissolution 1. Dissolution (Solvent System) start->dissolution filtration 2. Hot Filtration (Optional, for insolubles) dissolution->filtration Clear Solution? cooling 3. Controlled Cooling (Nucleation & Growth) dissolution->cooling No Insolubles filtration->cooling Yes maturation 4. Slurry Maturation (Equilibration) cooling->maturation isolation 5. Isolation (Vacuum Filtration) maturation->isolation washing 6. Cake Washing (Cold Solvent) isolation->washing drying 7. Drying (Vacuum Oven) washing->drying product End: Pure Crystalline Product drying->product

Caption: Workflow for the crystallization of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale of 5-10 grams of crude material. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude Material: 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl (purity <97%)

  • Solvents (Reagent Grade or higher):

    • Ethyl Acetate (EtOAc)

    • Ethanol (EtOH), 200 proof

  • Equipment:

    • Jacketed glass reactor or round-bottom flask with magnetic stirrer and reflux condenser

    • Temperature control unit (circulating bath) or heating mantle with thermocouple

    • Büchner funnel and vacuum flask

    • Whatman filter paper

    • Vacuum oven

    • Standard laboratory glassware

Recommended Process Parameters

The following table outlines the recommended starting parameters for the crystallization process. Optimization may be required based on the specific impurity profile of the crude material.

ParameterRecommended ValueRationale & Notes
Solvent System 95:5 (v/v) Ethyl Acetate : EthanolEthyl acetate is a good solvent for many non-polar impurities. Ethanol is added to sufficiently dissolve the hydrochloride salt at elevated temperatures. This combination is effective for crystallizing similar hydrochloride salts[6].
Solvent Volume ~15 mL per gram of crudeThis provides a good balance between ensuring complete dissolution at high temperature and achieving a high yield upon cooling.
Dissolution Temp. 70-75 °CA temperature near the boiling point of ethyl acetate ensures complete dissolution of the salt.
Cooling Rate 10-15 °C / hourA slow, controlled cooling rate is critical for promoting the growth of larger, well-defined crystals and preventing oiling out or the formation of fine, impure needles[1].
Final (Hold) Temp. 0-5 °CLowering the temperature maximizes the yield by decreasing the solubility of the product in the mother liquor.
Maturation Time 2-4 hoursHolding the slurry at a low temperature allows the system to reach equilibrium, often improving yield and purity as the crystal lattice perfects itself[1].
Wash Solvent Cold (0-5 °C) Ethyl AcetateWashing with a cold, poor solvent for the product removes the impurity-rich mother liquor from the crystal surface without significantly dissolving the product.
Drying Temperature 45-50 °C (under vacuum)Dries the product efficiently without causing thermal degradation.
Step-by-Step Procedure
  • Solvent Preparation: Prepare the required volume of the 95:5 (v/v) Ethyl Acetate:Ethanol solvent mixture.

  • Dissolution:

    • Charge the reaction vessel with the crude 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl and the magnetic stir bar.

    • Add the prepared solvent mixture.

    • Begin agitation (e.g., 150-200 RPM) and attach the reflux condenser.

    • Heat the mixture to the dissolution temperature (70-75 °C) and stir until all solids have completely dissolved, resulting in a clear solution.

  • Hot Filtration (Optional): If insoluble particulate matter is observed after 30 minutes at the dissolution temperature, perform a hot filtration through a pre-heated funnel to remove it. This step is crucial to prevent these particles from acting as unwanted nucleation sites.

  • Controlled Cooling:

    • Once a clear solution is obtained, begin the controlled cooling ramp. Set the temperature controller to decrease the temperature at a rate of 10-15 °C per hour.

    • Observe the solution for the onset of nucleation (cloud point).

  • Slurry Maturation:

    • Continue cooling until the final temperature of 0-5 °C is reached.

    • Hold the resulting slurry at this temperature, with continued gentle agitation, for a minimum of 2 hours to maximize crystal growth and yield[1].

  • Isolation:

    • Isolate the crystalline product by vacuum filtration using a Büchner funnel.

    • Ensure the filter cake is compacted well to remove as much mother liquor as possible.

  • Cake Washing:

    • Gently break the vacuum. Wash the filter cake with two small portions of cold (0-5 °C) ethyl acetate.

    • Re-apply the vacuum after each wash to pull the solvent through the cake.

  • Drying:

    • Transfer the isolated solid to a suitable drying dish.

    • Dry the crystals in a vacuum oven at 45-50 °C until a constant weight is achieved.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
"Oiling Out" The solution becomes supersaturated too quickly, or the compound's melting point is below the crystallization temperature.Decrease the cooling rate. Increase the starting solvent volume (lower the concentration). Ensure the system is free of water, which can suppress the melting point of the salt.
No Crystals Form The solution is not sufficiently supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod at the cold temperature. Add a single seed crystal of the pure compound. If these fail, slowly add a poor solvent (anti-solvent) like hexane dropwise until turbidity persists.
Low Purity / Yield Impurities are co-crystallizing; product remains in the mother liquor.For purity: Ensure the cooling rate is slow. Consider a re-crystallization. For yield: Decrease the final hold temperature. Increase maturation time. Ensure the wash solvent is sufficiently cold and used sparingly.
Fine Powder Formed Nucleation rate is much higher than the growth rate (crash crystallization).Decrease the cooling rate significantly. Reduce the level of supersaturation by using a more dilute starting solution.

Safety Precautions

  • Chemical Hazards: Nitrile-containing compounds can be toxic if swallowed, inhaled, or absorbed through the skin[7]. The hydrochloride salt may be irritating to the skin, eyes, and respiratory tract.

  • Handling: Always handle 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Solvent Hazards: Ethyl acetate and ethanol are flammable. Keep away from ignition sources. Ensure all heating is performed using controlled equipment like heating mantles or circulating baths.

References

  • Hřebabecký, H., & Beran, S. (2005). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • PubChem. (n.d.). 1-Methylcyclohexane-1-carbonitrile. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Reddit. (2022). Purification of aminonitrile. r/Chempros. [Link]

  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]

  • PubChem. (n.d.). 4-Methylcyclohexane-1-carbonitrile. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Childs, S. L., & Stahly, G. P. (2005). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Al-Ghamdi, S., & Zaworotko, M. J. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile in Human Plasma

Abstract This document details a comprehensive strategy for the development and validation of a selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details a comprehensive strategy for the development and validation of a selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile in human plasma. Recognizing the analytical challenges posed by small, polar molecules, this protocol employs a mixed-mode solid-phase extraction (SPE) for sample cleanup and concentration, coupled with reversed-phase chromatography. The method is designed to meet the rigorous standards for bioanalytical method validation set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), making it suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile is a novel small molecule entity whose accurate quantification in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the definitive technique for bioanalysis due to its unparalleled sensitivity, specificity, and speed.[1] The primary challenge in quantifying compounds like the target analyte lies in its physicochemical properties: a basic secondary amine function susceptible to protonation, and a polar carbonitrile group, combined with a non-polar cyclohexane backbone.

This application note provides a foundational protocol, from first principles, for a reliable quantification method. We will address key experimental choices, including the rationale for electrospray ionization in positive mode (ESI+), the selection of a mixed-mode cation exchange solid-phase extraction (SPE) strategy for superior sample clean-up[2][3][4], and the development of chromatographic conditions that ensure excellent peak shape and retention. The entire method is designed to be validated according to the latest international regulatory guidelines.[5][6][7][8]

Analyte Physicochemical Properties & Mass Spectrometry

A thorough understanding of the analyte's properties is the cornerstone of method development.

PropertyValue / DescriptionSource / Rationale
Chemical Structure Deduced from IUPAC Name
Chemical Formula C₉H₁₆N₂ (Free Base)[9]
Molecular Weight 152.24 g/mol (Free Base)[9], 188.70 g/mol (HCl Salt)[9]
Predicted pKa ~9.5 - 10.5Estimated for the secondary amine, indicating it will be protonated at physiological and acidic pH.
Ionization Mode Electrospray Ionization, Positive (ESI+)The secondary amine is a basic site that readily accepts a proton, making ESI+ the ideal ionization technique.[10][11][12]
Precursor Ion [M+H]⁺ m/z 153.14 Calculated from the monoisotopic mass of the free base (C₉H₁₆N₂) + mass of a proton.
Tandem Mass Spectrometry (MS/MS) Parameter Optimization

The objective is to identify specific and stable precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) to ensure selectivity and sensitivity.[1]

Protocol for MS/MS Optimization:

  • Direct Infusion: Prepare a ~500 ng/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer at ~10 µL/min.

  • Precursor Ion Confirmation: In a full scan mode (e.g., Q1 scan), confirm the presence of the protonated molecule, [M+H]⁺, at m/z 153.14. Optimize source parameters like capillary voltage and source temperature to maximize this ion's signal.

  • Product Ion Identification: Perform a product ion scan (daughter scan) on the precursor m/z 153.14. Fragment the precursor ion using a range of collision energies (e.g., 10-40 eV).

  • MRM Transition Selection: Identify at least two stable, abundant product ions to serve as the quantifier and qualifier transitions. The rationale for proposed fragments is based on the likely cleavage of the weakest bonds adjacent to the quaternary carbon.

Proposed MRM Transitions (Hypothetical)

ParameterSettingRationale
Precursor Ion (Q1) m/z 153.14Protonated parent molecule [M+H]⁺.
Quantifier Ion (Q3) m/z 110.1Proposed fragment corresponding to the loss of the methylamino group (-NHCH₃) and a hydrogen radical. A highly specific fragmentation.
Qualifier Ion (Q3) m/z 81.1Proposed fragment corresponding to the charged cyclohexane ring after loss of the C(CN)(NHCH₃) moiety. Used for identity confirmation.
Collision Energy (CE) Start at 15-25 eVTo be optimized empirically to maximize the signal for each transition.
Internal Standard (IS) Stable Isotope Labeled (SIL) 4-Methyl-1-(methylamino-d3)-cyclohexane-1-carbonitrile ([M+H]⁺ at m/z 156.16) is highly recommended for optimal precision.The SIL-IS co-elutes and experiences identical matrix effects, providing the most accurate correction.[7]

Overall Analytical Workflow

The following diagram outlines the complete process from sample collection to final data reporting.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Thawing & Spiking with Internal Standard P2 Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE) P1->P2 P3 Elution & Evaporation P2->P3 P4 Reconstitution in Mobile Phase P3->P4 A1 Injection onto LC System P4->A1 A2 Chromatographic Separation (Reversed-Phase C18) A1->A2 A3 Ionization (ESI+) & Detection (Tandem MS) A2->A3 D1 Peak Integration & Quantification A3->D1 D2 Regression Analysis (Calibration Curve) D1->D2 D3 Concentration Calculation & Reporting D2->D3

Caption: High-level workflow for sample quantification.

Detailed Experimental Protocols

Liquid Chromatography

The goal is to achieve sufficient retention for the polar analyte, moving it away from the solvent front where matrix effects are most pronounced, while maintaining a sharp, symmetrical peak shape.[13]

ParameterRecommended ConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) system.Standard equipment for bioanalytical labs.
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)C18 provides sufficient reversed-phase retention for the cyclohexane moiety. A modern, high-efficiency column is chosen for sharp peaks and short run times.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source to ensure the analyte remains in its protonated state ([M+H]⁺) for good peak shape and consistent ESI+ response.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with good elution strength and compatibility with MS.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Volume 5 µL
Gradient Elution Time (min)%B
0.05
0.55
2.595
3.095
3.15
4.05
Sample Preparation: Mixed-Mode Cation Exchange SPE

This protocol is designed to selectively capture the basic analyte via ion exchange while allowing neutral and acidic matrix components to be washed away. A subsequent reversed-phase retention mechanism provides further cleanup.[3][4][14]

P1 1. Condition SPE Plate (e.g., Oasis MCX) - 1 mL Methanol - 1 mL Water P2 2. Equilibrate SPE Plate - 1 mL 2% Formic Acid in Water P1->P2 P3 3. Load Sample - 200 µL Plasma + 20 µL IS - Diluted with 200 µL 4% H₃PO₄ P2->P3 P4 4. Wash 1 (Polar Interferences) - 1 mL 2% Formic Acid in Water P3->P4 P5 5. Wash 2 (Non-polar Interferences) - 1 mL Methanol P4->P5 P6 6. Elute Analyte - 1 mL 5% NH₄OH in Methanol P5->P6 P7 7. Evaporate & Reconstitute - Evaporate to dryness under N₂ - Reconstitute in 100 µL Mobile Phase A P6->P7

Caption: Step-by-step mixed-mode SPE protocol.

Detailed Steps:

  • Sample Pre-treatment: Thaw human plasma samples. To a 200 µL aliquot of plasma, add 20 µL of the internal standard working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water to acidify the sample, ensuring the analyte is fully protonated and disrupting protein binding.

  • SPE Plate Conditioning: Condition a mixed-mode strong cation exchange (MCX) SPE plate with 1 mL of methanol followed by 1 mL of water.

  • SPE Plate Equilibration: Equilibrate the plate with 1 mL of 2% formic acid in water. This ensures the ion-exchange sorbent is in the correct state to bind the analyte.

  • Load: Load the pre-treated sample onto the SPE plate. Apply a gentle vacuum to draw the sample through at a rate of ~1-2 mL/min. The protonated analyte binds to the negatively charged sulfonic acid groups on the sorbent.

  • Wash 1: Wash the plate with 1 mL of 2% formic acid in water. This removes highly polar, water-soluble interferences without disrupting the ionic bond.

  • Wash 2: Wash the plate with 1 mL of methanol. This removes less polar, non-ionically bound interferences that are retained by the reversed-phase backbone of the sorbent.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the analyte, disrupting the ionic bond and releasing it from the sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of Mobile Phase A for injection.

Method Validation

The developed method must be validated to demonstrate it is fit for purpose. Validation will be performed according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[7][15]

Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical ExperimentAcceptance Criteria (FDA/EMA)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Analyze ≥6 blank plasma lots.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.Prepare a calibration curve with a blank, a zero, and ≥6 non-zero standards. Analyze in triplicate.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyze ≥5 replicates at the proposed LLOQ concentration.Signal-to-noise ratio >5. Accuracy within ±20% of nominal. Precision (CV) ≤20%.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the variability of the measurements.Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n≥5) on ≥3 separate days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect & Recovery To assess the impact of the plasma matrix on ionization and the efficiency of the extraction process.Compare analyte response in post-extraction spiked plasma vs. neat solution (Matrix Effect). Compare pre-extraction vs. post-extraction spiked plasma (Recovery).Matrix Factor: IS-normalized matrix factor CV should be ≤15%. Recovery: Should be consistent and precise.
Stability To ensure the analyte is stable throughout the sample lifecycle.Evaluate analyte in plasma under various conditions: Freeze-Thaw (≥3 cycles), Short-Term (bench-top), Long-Term (frozen storage), Stock Solution, and Post-Preparative (in autosampler).Mean concentration of stability samples must be within ±15% of nominal (freshly prepared) samples.

Conclusion

This application note presents a scientifically-grounded, comprehensive protocol for the quantification of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile in human plasma. By combining a highly selective mixed-mode SPE sample preparation strategy with optimized reversed-phase LC-MS/MS conditions, this method is designed to achieve high sensitivity and robustness. The outlined validation plan, based on current FDA and EMA guidelines, ensures that the data generated will be reliable and defensible for regulatory submissions, making this method an invaluable tool for advancing drug development programs.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency. [Link]

  • ICH M10 on bioanalytical method validation . European Medicines Agency. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications . Clinical Biochemist Reviews. [Link]

  • Electrospray ionization . Wikipedia. [Link]

  • BA Method Development: Polar Compounds . BioPharma Services. [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency. [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin . Agilent. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis . FyoniBio. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis . U.S. Food and Drug Administration. [Link]

  • Principles of Electrospray Ionization . ResearchGate. [Link]

  • Application of LCMS in small-molecule drug development . European Pharmaceutical Review. [Link]

  • When should I choose a mixed-mode SPE? . Biotage. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis . ECA Academy. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the mechanistic, stereochemical, and operational challenges associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the mechanistic, stereochemical, and operational challenges associated with the Strecker synthesis of 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride (CAS: 1420800-13-0).

This guide is designed for drug development professionals and researchers who require highly reproducible, self-validating protocols. Rather than simply listing steps, this center explains the causality behind each experimental choice to ensure absolute scientific integrity.

Process Workflow & Mechanistic Pathway

To troubleshoot effectively, one must first understand the kinetic and thermodynamic flow of the reaction. The synthesis relies on a multicomponent Strecker reaction , progressing from a sterically hindered ketone to an iminium intermediate, followed by stereoselective cyanation.

StreckerMechanism A 4-Methylcyclohexanone + Methylamine HCl B Hemiaminal Intermediate (Requires Water Removal) A->B Nucleophilic Addition (pH 8-9) C Iminium Ion (Planar at C1) B->C Dehydration (-H2O) D Cyanide Attack (Favors Axial Trajectory) C->D + KCN / TMSCN E Aminonitrile Free Base (cis-CN, trans-NHMe) D->E Stereoselective Addition F HCl Salt Crystallization (Anhydrous Conditions) E->F + Anhydrous HCl in Ether/Dioxane

Figure 1: Mechanistic workflow and stereochemical progression of the Strecker synthesis.

Core Troubleshooting FAQs

Q1: My imine formation is stalling, resulting in low yields. How do I drive the reaction to completion?

The Causality: The condensation of 4-methylcyclohexanone and methylamine to form the iminium ion is a reversible equilibrium that generates water. Because 4-methylcyclohexanone is sterically hindered, the equilibrium naturally favors the starting materials. The Solution: You must rely on the irreversible nucleophilic attack of the cyanide ion to pull the equilibrium forward . Ensure your pH is strictly buffered between 8 and 9. If the solution is too acidic, methylamine remains fully protonated and non-nucleophilic. If it is too basic, the iminium ion will not form. Using methylamine hydrochloride alongside KCN naturally establishes this optimal buffer. For highly stubborn batches, switching to anhydrous conditions using Trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst acts as both the cyanide source and a water scavenger .

Q2: How do I predict and control the stereochemistry of the final product?

The Causality: 4-Methylcyclohexanone exists predominantly in a chair conformation with the 4-methyl group in the equatorial position. When the planar iminium ion forms at C1, the incoming cyanide nucleophile faces a choice: axial or equatorial attack. The Solution: Stereoelectronic principles (the Bürgi-Dunitz trajectory) dictate that small nucleophiles like cyanide will attack from the axial face to avoid torsional strain with the adjacent equatorial C-H bonds at C2 and C6 .

  • Resulting Stereochemistry: Axial attack forces the cyano group into the axial position and the methylamino group into the equatorial position. Since the 4-methyl group is also equatorial, the methylamino and 4-methyl groups are trans to each other (diequatorial), while the cyano and 4-methyl groups are cis (axial-equatorial). This is the major diastereomer.

Q3: I am detecting amide and carboxylic acid byproducts. Why is the nitrile hydrolyzing?

The Causality: The α-aminonitrile is highly susceptible to hydrolysis if exposed to strong aqueous acids or bases for prolonged periods, especially at elevated temperatures. The nitrile carbon is highly electrophilic and will readily hydrate to an amide, and subsequently to a carboxylic acid. The Solution: Keep the reaction temperature strictly at or below 20 °C during the prolonged stirring phase. When quenching and extracting, do not use strong aqueous acids to wash the organic layer.

Q4: The final HCl salt is crashing out as a sticky, hygroscopic oil instead of a crystalline powder. What went wrong?

The Causality: The free base of 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile is a low-melting solid or oil. If water is present during the introduction of HCl, the resulting salt will solvate and form a hygroscopic oil, preventing nucleation. The Solution: The crystallization protocol must be a self-validating anhydrous system. You must dry the extracted free base rigorously over anhydrous Na2​SO4​ or MgSO4​ . Use only anhydrous ethereal HCl (or HCl in dioxane) introduced at 0 °C under an inert nitrogen blanket.

Quantitative Reaction Parameters

To ensure reproducibility, adhere to the stoichiometric and environmental parameters outlined below.

ParameterValue / ReagentScientific Rationale
Ketone Substrate 4-Methylcyclohexanone (1.0 eq)Starting material; equatorial methyl dictates stereochemical outcome.
Amine Source Methylamine HCl (1.1 - 1.2 eq)Provides the nucleophile and acts as an in-situ acidic buffer (pH ~8.5).
Cyanide Source KCN or NaCN (1.1 - 1.2 eq)Nucleophile for aminonitrile formation.
Solvent System MeOH / H2​O (1:1 v/v)Co-solvent system solubilizes both the organic ketone and inorganic salts.
Reaction Temperature 0 °C (Addition) → 20 °C (Stirring)Controls exothermic imine formation and prevents HCN off-gassing.
Reaction Time 24 - 48 hoursRequired for sterically hindered cyclohexanones to reach equilibrium.
Salt Formation 2.0 M HCl in Diethyl Ether (1.2 eq)Ensures anhydrous protonation to prevent nitrile hydrolysis.

Validated Experimental Protocol (SOP)

Phase 1: Aminonitrile Free Base Synthesis
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylcyclohexanone (1.0 eq) in a 1:1 mixture of Methanol and deionized Water (approx. 5 mL/mmol).

  • Imine Condensation: Add methylamine hydrochloride (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow the hemiaminal/iminium equilibrium to establish.

  • Cyanation: Cool the reaction vessel to 0–5 °C using an ice-water bath. Working inside a certified fume hood, add an aqueous solution of Potassium Cyanide (KCN) (1.1 eq) dropwise over 15 minutes.

  • Equilibration: Remove the ice bath and allow the reaction to stir at 20 °C for 24 to 48 hours. Monitor conversion via TLC or GC-MS.

  • Extraction: Quench the reaction by diluting with water. Extract the aqueous mixture three times with Dichloromethane (DCM) or Diethyl Ether.

  • Drying: Wash the combined organic layers with saturated brine, dry rigorously over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude free base as a pale oil.

Phase 2: Anhydrous HCl Salt Crystallization
  • Solvation: Dissolve the crude free base in a minimal volume of anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0 °C under an inert Nitrogen ( N2​ ) atmosphere.

  • Protonation: Slowly add 2.0 M HCl in diethyl ether (1.2 eq) dropwise while stirring vigorously. A white crystalline precipitate of 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride will form immediately.

  • Isolation: Filter the precipitate rapidly under a nitrogen blanket (to prevent atmospheric moisture absorption), wash with cold anhydrous ether, and dry under high vacuum for 12 hours.

References

  • Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]

  • Title: Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective Source: Journal of Molecular Modeling (via ResearchGate) URL: [Link]

  • Title: Organocatalytic Synthesis of α-Aminonitriles: A Review Source: Catalysts (MDPI) URL: [Link]

  • Title: An Acetic Acid-Promoted Strecker Type Reaction of N,N-Disubstituted Aminomalononitriles: An Efficient Way for the Construction of α-Aminonitriles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

Purification of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hcl from byproducts

Focus Area: Isolation and Purification of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl Welcome to the Application Support Center. The synthesis of α -aminonitriles via the Strecker reaction is a foundational ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Area: Isolation and Purification of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl

Welcome to the Application Support Center. The synthesis of α -aminonitriles via the Strecker reaction is a foundational chemical workflow in drug development, particularly for synthesizing arylcyclohexylamine intermediates. However, isolating the pure hydrochloride (HCl) salt of 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile is frequently complicated by reversible thermodynamic equilibria and the moisture sensitivity of the nitrile group.

This guide provides field-proven troubleshooting strategies, mechanistic rationales, and a self-validating protocol to ensure high-purity isolation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My crude NMR shows a massive 1-hydroxy-4-methylcyclohexane-1-carbonitrile (cyanohydrin) peak. How do I shift the equilibrium toward the target aminonitrile? A: This is a classic thermodynamic vs. kinetic control issue. In the presence of aqueous cyanide and a ketone, the cyanohydrin byproduct forms almost instantly because it is the kinetically favored product[1]. However, the aminonitrile is the thermodynamically stable product. Causality & Solution: To push the equilibrium toward the aminonitrile, pre-incubate 4-methylcyclohexanone with methylamine (or methylamine hydrochloride) to generate the intermediate iminium ion before introducing the cyanide source. Because there is less free ketone available when the cyanide is added, rapid cyanohydrin formation is bypassed, and the reaction proceeds directly to the aminonitrile[1].

Q2: When I try to precipitate the HCl salt, I get a gummy residue instead of a crisp white powder. What went wrong? A: Gummy residues or "oiling out" typically indicate the presence of unreacted 4-methylcyclohexanone or trace water during the acidification step. Causality & Solution: The nitrile group of an α -aminonitrile is highly susceptible to acid-catalyzed hydrolysis, converting it into a primary amide (1-(methylamino)-4-methylcyclohexane-1-carboxamide) or an amino acid[2][3]. If you are using aqueous HCl (e.g., 37% hydrochloric acid) to form the salt, you are inadvertently hydrolyzing your product. You must use strictly anhydrous conditions (e.g., ethereal HCl or bubbling anhydrous HCl gas) to protonate the amine without degrading the nitrile[4].

Q3: How do I separate the unreacted 4-methylcyclohexanone from the final product without column chromatography? A: Exploit the differential pKa and solubility of the compounds. Both the free base aminonitrile and the unreacted ketone are highly soluble in non-polar organic solvents. Causality & Solution: By dissolving the crude mixture in dry diethyl ether and introducing anhydrous HCl, only the basic aminonitrile will protonate and precipitate as an insoluble hydrochloride salt[4]. The neutral ketone and the cyanohydrin byproduct will remain fully dissolved in the ethereal filtrate. A simple cold ether wash of the filtered solid is sufficient for high-purity isolation.

Part 2: Quantitative Data & Byproduct Profiling

To effectively purify your compound, you must understand the physicochemical properties of the impurities generated during the Strecker synthesis.

Table 1: Quantitative Profiling of Strecker Byproducts & Removal Strategies

ByproductOrigin / CausalityPhysicochemical Property ExploitedRemoval Strategy
4-Methylcyclohexanone Unreacted starting material due to incomplete condensation or equilibrium stalling.Lacks a basic amine center; remains neutral at low pH.Remains soluble in ethereal solvents during anhydrous HCl precipitation. Removed via cold ether trituration.
Cyanohydrin Kinetic product of cyanide addition to unreacted ketone[1].Highly reversible formation; neutral compound.Pre-incubation of ketone and amine minimizes formation. Removed via ether wash of the final HCl salt.
Primary Amide Acid-catalyzed hydrolysis of the target nitrile group[3].Higher polarity than the aminonitrile; forms distinct crystalline structures.Prevented entirely by strictly avoiding aqueous acids during salt formation.

Part 3: Process Workflow Diagram

The following diagram illustrates the logical flow of the purification process, highlighting the specific stages where byproducts are rejected from the target API.

G Start Crude Reaction Mixture (Aminonitrile, Ketone, Cyanohydrin) Extraction Liquid-Liquid Extraction (Aqueous / Ether) Start->Extraction OrgPhase Organic Phase (Free Base, Ketone, Cyanohydrin) Extraction->OrgPhase Ether Layer AqPhase Aqueous Phase (Salts, Excess KCN) Extraction->AqPhase Aqueous Waste Drying Anhydrous Drying (Na2SO4) OrgPhase->Drying Precipitation Anhydrous HCl Addition (Ether/HCl or Gas) Drying->Precipitation Dry Org Phase Filtration Filtration & Ether Wash Precipitation->Filtration Slurry PureSalt Pure Aminonitrile HCl Salt (Solid Precipitate) Filtration->PureSalt Retentate WasteOrg Filtrate Waste (Ketone, Cyanohydrin) Filtration->WasteOrg Filtrate

Caption: Workflow for the extraction and anhydrous precipitation of the aminonitrile HCl salt.

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation checkpoints are met.

Phase 1: Free Base Extraction
  • Quench: Quench the Strecker reaction mixture with saturated aqueous NaHCO₃ to neutralize any acidic byproducts and suppress immediate cyanohydrin reversion.

  • Extract: Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Causality: Diethyl ether is chosen over highly polar solvents (like ethyl acetate) to minimize the co-extraction of water, which is critical for the downstream anhydrous precipitation.

  • Validation Checkpoint: Test the pH of the aqueous waste. It must be basic (pH > 9) to ensure the aminonitrile is fully in its free base form before extraction. If it is acidic, the target compound is still trapped in the aqueous layer as a water-soluble salt.

Phase 2: Anhydrous Drying (Critical Path)
  • Wash: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and dissolved salts.

  • Dry: Dry the organic phase over anhydrous Na₂SO₄ for at least 30 minutes.

    • Causality: Any residual water will act as a nucleophile during the subsequent HCl addition, leading to the irreversible hydrolysis of the nitrile to the primary amide[3].

  • Concentrate: Filter the drying agent and concentrate the solution slightly under reduced pressure (do not evaporate to dryness to avoid volatilizing the free base).

Phase 3: Anhydrous HCl Precipitation
  • Cool: Cool the ethereal solution to 0 °C in an ice bath.

  • Precipitate: Slowly bubble anhydrous HCl gas into the solution, or dropwise add a stoichiometric amount of 2M HCl in diethyl ether.

    • Causality: Anhydrous acid protonates the secondary amine to form the insoluble hydrochloride salt without providing the water necessary for nitrile hydrolysis[4].

  • Validation Checkpoint: A crisp, white precipitate should form immediately. If the solution turns cloudy but oils out (forms a gum at the bottom of the flask), trace water is present. If this occurs, decant the solvent, redissolve the gum in dry DCM, dry again over MgSO₄, and re-precipitate with ethereal HCl.

  • Filter & Wash: Filter the precipitate under a nitrogen atmosphere using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether (2 x 20 mL).

    • Causality: This step washes away the unreacted 4-methylcyclohexanone and cyanohydrin byproducts, which remain highly soluble in cold ether.

  • Dry: Dry the pure 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl salt in a vacuum desiccator over P₂O₅ to a constant weight.

Part 5: References

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Master Organic Chemistry.

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... - PMC. National Institutes of Health (NIH).

  • Why doesn't Strecker synthesis produce AHAs instead? - Chemistry Stack Exchange. Stack Exchange.

  • Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Science Publishing.

Sources

Troubleshooting

Technical Support Center: 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of 4-Methyl-1-(methylamino)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride , a critical α-aminonitrile intermediate often utilized in the synthesis of arylcyclohexylamine derivatives.

This guide moves beyond basic troubleshooting by addressing the fundamental mechanistic causality behind common impurities encountered during the Strecker synthesis pathway[1]. By understanding the kinetic and thermodynamic competing reactions, you can implement our self-validating protocols to achieve high-purity yields.

Pathway Visualization: The Strecker Reaction Network

To effectively troubleshoot, we must first visualize the competing reaction pathways. The classic Strecker synthesis involves the condensation of a ketone with an amine to form an iminium intermediate, followed by nucleophilic attack by a cyanide source[2]. Deviations from optimal conditions lead to specific, predictable impurities[3].

StreckerPathway Ketone 4-Methylcyclohexanone (Starting Material) Imine Imine / Iminium Intermediate (4-Methyl-N-methylcyclohexylideneamine) Ketone->Imine + Methylamine (pH 9-10) Cyanohydrin Cyanohydrin Impurity (1-Hydroxy-4-methyl...) Ketone->Cyanohydrin + Cyanide (Premature Attack) Amine Methylamine HCl Cyanide Cyanide Source (NaCN / KCN) Target Target α-Aminonitrile (4-Methyl-1-(methylamino)...) Imine->Target + Cyanide (Nucleophilic Addition) Amide Amide Impurity (Hydrolysis Product) Target->Amide Excess H2O / H+ (Nitrile Hydrolysis)

Mechanistic pathways showing target α-aminonitrile formation vs. common impurity generation.

Troubleshooting FAQs: Common Impurities & Resolutions

Q: Why am I seeing high levels of the cyanohydrin impurity (1-hydroxy-4-methylcyclohexane-1-carbonitrile) in my crude NMR? A: This is a kinetic issue caused by premature cyanide attack. Cyanide is a strong nucleophile, and the starting ketone is a good electrophile. If the cyanide source is introduced before the imine intermediate has fully formed, the cyanide will attack the carbonyl carbon directly, forming the cyanohydrin[2].

  • Causality: The iminium ion is a significantly stronger electrophile than the neutral ketone. By ensuring complete imine/iminium formation first, you kinetically favor the aminonitrile pathway.

  • Resolution: Implement a two-step "pre-incubation" protocol. Stir the 4-methylcyclohexanone with methylamine hydrochloride for at least 2 hours prior to the introduction of the cyanide source.

Q: My IR spectrum shows a strong C=O stretch around 1650–1690 cm⁻¹, indicating amide formation. How is my product hydrolyzing? A: The target α-aminonitrile is highly susceptible to hydration, converting the nitrile group (-C≡N) into a primary carboxamide (-CONH₂). This hydrolysis is catalyzed by prolonged exposure to aqueous acidic conditions, which frequently occurs during aggressive workups or during the HCl salt formation if residual water is present[1].

  • Causality: The electrophilic carbon of the protonated nitrile is easily attacked by water molecules.

  • Resolution: Minimize aqueous contact time during the extraction phase. Quench the reaction with ice-cold water and immediately extract into a non-polar organic solvent (e.g., ethyl acetate). Most importantly, ensure the organic layer is strictly anhydrous (dried thoroughly over anhydrous Na₂SO₄) before bubbling HCl gas to form the salt.

Q: My GC-MS shows two distinct peaks with the exact same mass for the final product. What is causing this? A: You are observing a diastereomeric mixture. The 4-methyl substitution on the cyclohexane ring creates a chiral center. When the planar imine intermediate is attacked by the cyanide ion, the attack can occur from either the axial or equatorial face of the ring. This results in a mixture of cis and trans isomers (referring to the relative positions of the 4-methyl group and the 1-carbonitrile group).

  • Resolution: If your downstream application requires a specific stereoisomer, you must perform a diastereomeric resolution. The most effective self-validating method is fractional crystallization of the hydrochloride salt using a mixture of cold isopropanol and diethyl ether, as the cis and trans salts exhibit distinct solubility profiles.

Quantitative Data: Impurity Profiling

Use the following analytical markers to quantify and validate the purity of your synthesized batch.

Impurity / ComponentAnalytical Marker (IR / ¹H NMR)Acceptable LimitPrimary Mechanistic Cause
4-Methylcyclohexanone C=O stretch ~1715 cm⁻¹; ~2.3 ppm (m)< 1.0%Incomplete initial condensation
Cyanohydrin Impurity Broad -OH stretch ~3400 cm⁻¹< 2.0%Premature cyanide addition
Carboxamide Impurity C=O stretch ~1650-1690 cm⁻¹< 0.5%Aqueous acidic hydrolysis
Diastereomers (cis/trans) Distinct N-CH₃ singlets (~2.4 ppm)VariableNon-stereoselective nucleophilic attack
Standard Operating Procedure (SOP): Optimized & Self-Validating Synthesis

This protocol is designed as a self-validating system. Do not proceed to subsequent steps until the validation checkpoints are met.

Phase 1: Imine Formation (Kinetic Control)

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.1 equivalents of methylamine hydrochloride in a minimal amount of a 1:1 mixture of methanol and water.

  • Slowly add 1.0 equivalent of 4-methylcyclohexanone.

  • Stir the mixture at room temperature (20-25°C) for 2 hours.

  • Validation Check: Pull a 0.1 mL aliquot, extract with dichloromethane, and analyze via IR or TLC. Do not proceed until the ketone C=O stretch (~1715 cm⁻¹) is absent, confirming complete imine formation.

Phase 2: Cyanation (Exothermic Control) 5. Cool the reaction vessel in an ice-water bath to 0-5°C. 6. Prepare a solution of 1.2 equivalents of Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) in distilled water. (Note: Strictly adhere to institutional safety protocols for handling cyanides). 7. Add the cyanide solution dropwise over 30 minutes. Maintain the internal temperature below 15°C to prevent thermal degradation and side-reactions[3]. 8. Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

Phase 3: Anhydrous Workup & Salt Formation (Hydrolysis Prevention) 9. Quench the reaction by adding crushed ice. Immediately extract the aqueous mixture with three portions of Ethyl Acetate (EtOAc). 10. Wash the combined organic layers with saturated brine to remove residual water and water-soluble impurities. 11. Critical Step: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for at least 30 minutes. Filter the drying agent. 12. Validation Check: The EtOAc solution must be perfectly clear. Any cloudiness indicates residual water, which will cause amide hydrolysis in the next step. 13. Cool the dry organic solution to 0°C. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of HCl in dioxane/ether) until precipitation ceases. 14. Filter the resulting 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl crystals under a nitrogen atmosphere and wash with cold diethyl ether.

References
  • Title: Strecker amino acid synthesis - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Strecker Synthesis - Master Organic Chemistry Source: masterorganicchemistry.com URL: [Link]

  • Title: A truly green synthesis of α-aminonitriles via Strecker reaction Source: researchgate.net URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of Amine Hydrochloride Salts

Welcome to the technical support center for handling amine hydrochloride salts. As a Senior Application Scientist, I understand that seemingly simple solubility issues can become significant roadblocks in a research work...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling amine hydrochloride salts. As a Senior Application Scientist, I understand that seemingly simple solubility issues can become significant roadblocks in a research workflow. This guide is designed to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design. We will move from foundational concepts to practical, step-by-step troubleshooting protocols.

Part 1: Understanding the Core Problem
Q1: Why is my amine hydrochloride salt insoluble in my organic solvent?

This is the most common question, and the answer lies in the fundamental concept of "like dissolves like."

  • Your Starting Material: You have an amine hydrochloride salt . The key word here is salt . Through reaction with hydrochloric acid (HCl), the lone pair of electrons on the amine's nitrogen atom has accepted a proton (H+).[1][2][3] This creates a positively charged ammonium cation (R-NH₃⁺) and a chloride anion (Cl⁻). The resulting ionic bond makes the entire molecule highly polar, much like sodium chloride (NaCl).[1]

  • The Solubility Mismatch: Many organic reactions are performed in non-polar or weakly polar solvents (e.g., Dichloromethane (DCM), Diethyl Ether, Toluene, Ethyl Acetate). These solvents are excellent at dissolving non-polar, neutral organic molecules. However, they are very poor at solvating charged ions. To dissolve an ionic compound, the solvent molecules must effectively surround and stabilize both the cation and the anion, a process at which polar solvents like water excel.[4] The strong ionic interactions within the salt's crystal lattice are too powerful for a non-polar solvent to break apart.

In short, you are trying to dissolve a polar, ionic compound in a non-polar or low-polarity organic solvent, which is an unfavorable thermodynamic matchup.

Part 2: Troubleshooting Guides & Protocols

This section provides a logical workflow for addressing solubility challenges, from simple adjustments to more definitive chemical modifications.

Initial Troubleshooting Workflow

This decision tree outlines the initial steps to take when you first encounter a solubility issue.

G cluster_start cluster_eval cluster_solutions start Poor Solubility Observed in Organic Solvent heating_q Have you tried gentle heating? start->heating_q solvent_q Is the solvent polar (e.g., MeOH, EtOH, DMF, DMSO)? cosolvent Solution 2: Use a Co-solvent System solvent_q->cosolvent Yes change_solvent Consider a more polar solvent if reaction chemistry allows. solvent_q->change_solvent No heating_q->solvent_q Yes, still insoluble heat Solution 1: Increase Temperature heating_q->heat No heat->solvent_q Still insoluble freebase Solution 3: Convert to Free Base (Most Effective) cosolvent->freebase Still insoluble change_solvent->freebase Not possible or still insoluble G start Start: Amine HCl Salt (Poorly soluble in organic solvent) step1 Step 1: Dissolve Salt in Aqueous Phase (e.g., Water or Brine) start->step1 step2 Step 2: Add Base (e.g., NaHCO₃, K₂CO₃, or 1.1 eq. TEA/DIPEA) step1->step2 step3 Step 3: Extract with Immiscible Organic Solvent (e.g., DCM, EtOAc) step2->step3 step4 Step 4: Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) step3->step4 step5 Step 5: Filter & Evaporate step4->step5 end Result: Pure Free Amine (Readily soluble in organic solvent) step5->end

Caption: Experimental workflow for converting an amine HCl salt to its free base.

Experimental Protocol 2: Conversion of Amine Hydrochloride to Free Base

This protocol provides two common methods depending on whether you need to isolate the free amine or use it in situ.

Method A: Isolation via Aqueous Workup (Most Common)

  • Dissolution: Dissolve the amine hydrochloride salt in a minimal amount of deionized water or a dilute brine solution in a separatory funnel.

  • Neutralization: Add an aqueous solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃) or 1M potassium carbonate (K₂CO₃), portion-wise until gas evolution (CO₂) ceases, or until the aqueous layer is basic (pH > 8, check with pH paper).

  • Extraction: Add an immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate). Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. Drain the organic layer. Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction two more times to ensure complete recovery.

  • Combine & Dry: Combine all organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the pure free amine, which should now readily dissolve in your desired organic solvent.

Method B: In Situ Neutralization for Anhydrous Reactions

This method is useful when water must be strictly avoided in the subsequent reaction.

  • Suspension: Suspend the amine hydrochloride salt in your anhydrous reaction solvent (e.g., DCM, THF, DMF) in your reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Cool the suspension in an ice bath (0 °C). Add a liquid tertiary amine base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), dropwise (typically 1.05 to 1.1 equivalents).

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes. You will often observe the solid amine HCl salt being replaced by a different precipitate, which is the hydrochloride salt of the tertiary amine you added (e.g., triethylammonium chloride).

  • Direct Use or Filtration: The resulting solution containing your dissolved free amine can often be used directly for the next step. Alternatively, if the tertiary amine salt precipitate might interfere with your reaction, it can be removed by filtration under an inert atmosphere.

Part 3: Frequently Asked Questions (FAQs)
Q5: My compound "oiled out" instead of dissolving. What's happening?

"Oiling out" or forming a viscous goo occurs when the compound melts in the solvent but doesn't truly dissolve, or when it absorbs trace amounts of water (hygroscopicity).

  • Solution 1: Use Anhydrous Solvents. Ensure your solvents are rigorously dry. Traces of water can facilitate this phenomenon. * Solution 2: Change Solvent System. The current solvent cannot effectively solvate the ions. Try a more polar solvent or a co-solvent system as described in Protocol 1.

  • Solution 3: Convert to Free Base. This is the most reliable fix. The neutral free amine is far less likely to be hygroscopic or oil out in organic solvents.

Q6: I managed to dissolve my salt with heating, but it crashed out when I cooled it down. Why?

You created a supersaturated solution. The higher temperature allowed the solvent to dissolve more salt than it could hold at the lower temperature. As the solution cooled, its capacity to hold the solute decreased, forcing the excess salt to precipitate out of the solution.

  • Solution: Use a larger volume of solvent, keep the reaction heated, or convert to the more soluble free base if the reaction must be run at a lower temperature.

Q7: Could adding more HCl or another chloride source help solubility?

No, in fact, it will almost certainly make it worse. This is due to the Common Ion Effect .

The Causality: The dissolution of your salt (R-NH₃⁺Cl⁻) is an equilibrium process. R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (dissolved) + Cl⁻ (dissolved)

According to Le Châtelier's principle, if you add a product of this equilibrium (in this case, the common ion Cl⁻ from another source), the equilibrium will shift to the left to counteract the change. [5][6][7]This shift to the left favors the solid, undissolved state, thereby decreasing the solubility of your amine hydrochloride salt. [8][9]

References
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?[Link]

  • LibreTexts, Chemistry. (2019, September 3). 22.2: Basicity of Amines and Ammonium Salt Formation. [Link]

  • Explain Everything. (2020, April 20). Conversion of Amines to Amine Salts [Video]. YouTube. [Link]

  • LibreTexts, Chemistry. (2014, August 20). 10.8: Amines as Bases. [Link]

  • Sapkota, K. (2020, May 15). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. [Link]

  • Sharma, D., & Saini, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • LibreTexts, Chemistry. (2023, July 12). 18.3: Common-Ion Effect in Solubility Equilibria. [Link]

  • HSCprep. (2024, November 22). The Common Ion Effect: Impact on Solubility Equilibria. [Link]

  • Wikipedia. (n.d.). Common-ion effect. [Link]

  • CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2010, November 5). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. [Link]

  • American Chemical Society. (2023, February 2). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Molecular Pharmaceutics. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Aminocyclohexane Derivatives

Welcome to the technical support center for the synthesis of aminocyclohexane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of aminocyclohexane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these crucial synthetic transformations. My aim here is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

I. Troubleshooting Guide: Common Side Reactions & Their Mitigation

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Reductive Amination of Cyclohexanones

Reductive amination is a cornerstone for synthesizing aminocyclohexanes, but it's not without its pitfalls.[1][2] This method converts a carbonyl group to an amine through an intermediate imine.[2]

Question 1: My reductive amination is producing significant amounts of a secondary amine byproduct, leading to over-alkylation. How can I favor mono-alkylation?

Answer: Over-alkylation is a frequent challenge in direct amination reactions because the newly formed amine can be more nucleophilic than the starting amine, leading to further reaction.[3]

Root Cause Analysis & Solutions:

  • Controlling Stoichiometry: While seemingly straightforward, precisely controlling the stoichiometry of the amine and the carbonyl compound is critical. Using a large excess of the amine can statistically favor the mono-alkylation product.

  • Stepwise Procedure: A more robust solution is to separate the imine formation from the reduction step.[4] First, allow the imine to form completely by reacting the cyclohexanone with the primary amine under conditions that remove water (e.g., using a Dean-Stark apparatus or molecular sieves).[2] Once the imine formation is complete (as monitored by techniques like TLC or GC-MS), then introduce the reducing agent. This prevents the newly formed primary aminocyclohexane from competing for the cyclohexanone.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for one-pot reductive aminations.[4] It is milder and more selective for the imine/iminium ion over the ketone starting material compared to stronger reducing agents like sodium borohydride (NaBH₄).[1] Sodium cyanoborohydride (NaBH₃CN) is also effective and selectively reduces the protonated imine (iminium ion) at mildly acidic pH (4-5), a condition where imine formation is favored.[1][5]

Parameter Recommendation to Minimize Over-Alkylation Rationale
Amine Stoichiometry Use a significant excess of the amine (if feasible)Statistically favors the reaction of the carbonyl with the starting amine.
Reaction Sequence Stepwise: 1. Imine formation 2. ReductionPrevents the product amine from reacting with the remaining carbonyl compound.[4]
Reducing Agent NaBH(OAc)₃ or NaBH₃CNMilder agents that selectively reduce the imine/iminium ion over the carbonyl starting material.[1][4]
pH Control (for NaBH₃CN) Maintain pH between 4 and 5Optimizes imine formation and subsequent reduction of the iminium ion.[1]
Question 2: I'm observing the formation of a significant amount of cyclohexanol in my reductive amination reaction. What is causing this and how can I prevent it?

Answer: The formation of cyclohexanol indicates that your reducing agent is reducing the starting cyclohexanone before it can form the imine.

Root Cause Analysis & Solutions:

  • Reducing Agent Reactivity: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both the imine and the starting ketone.[1] If the rate of ketone reduction is comparable to or faster than imine formation, you will see significant alcohol byproduct.

  • One-Pot vs. Stepwise: In a one-pot reaction where all reagents are mixed, the ketone is immediately exposed to the reducing agent.

  • Preventative Measures:

    • Use a Milder Reducing Agent: As mentioned previously, switching to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[1][4] NaBH₃CN is particularly effective as it is a poor reductant for ketones at neutral pH but readily reduces the iminium ion formed under mildly acidic conditions.[1]

    • Pre-formation of the Imine: Allow the cyclohexanone and amine to stir together for a period to facilitate imine formation before adding the reducing agent.[1] The progress of imine formation can be monitored to determine the optimal time for the addition of the reductant.

Hofmann Rearrangement of Cyclohexanecarboxamides

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate.[6]

Question 3: My Hofmann rearrangement is giving a low yield of the desired aminocyclohexane, and I'm isolating a significant amount of a high-melting point, insoluble white solid. What is this byproduct?

Answer: The byproduct is likely a symmetrically disubstituted urea, formed from the reaction of the desired aminocyclohexane product with the unreacted isocyanate intermediate.

Root Cause Analysis & Solutions:

  • Isocyanate Reactivity: The isocyanate intermediate is highly electrophilic and can be attacked by various nucleophiles.[7] If the product amine is present in the reaction mixture, it can act as a nucleophile, attacking the isocyanate to form a stable urea.[8]

  • Insufficient Hydrolysis: This side reaction is more prevalent if the hydrolysis of the isocyanate to the carbamic acid (which then decarboxylates to the amine) is slow.[6]

  • Mitigation Strategies:

    • Base Concentration: Using a sufficiently high concentration of a strong base (like NaOH or KOH) can accelerate the hydrolysis of the isocyanate, minimizing its lifetime in the reaction mixture and thus reducing the opportunity for it to react with the product amine.[9]

    • Temperature Control: The rearrangement step requires heating, but excessive temperatures can lead to other decomposition pathways. Careful optimization of the temperature is key.[8]

    • Quenching Conditions: Rapid and efficient quenching of the reaction mixture can help to quickly hydrolyze any remaining isocyanate.

Curtius Rearrangement of Cyclohexanecarbonyl Azides

Similar to the Hofmann rearrangement, the Curtius rearrangement proceeds through an isocyanate intermediate, formed by the thermal decomposition of an acyl azide.[10][11]

Question 4: During my Curtius rearrangement, I'm observing byproducts that suggest nitrene insertion reactions. I thought this was a concerted mechanism?

Answer: While the thermal Curtius rearrangement is generally considered a concerted process, photochemical conditions or the presence of certain transition metals can lead to the formation of a discrete acyl nitrene intermediate.[10] This highly reactive nitrene can then undergo undesired side reactions.

Root Cause Analysis & Solutions:

  • Reaction Conditions:

    • Thermal vs. Photochemical: The thermal rearrangement proceeds via a concerted mechanism where the alkyl group migrates as the nitrogen gas leaves, thus avoiding a free nitrene.[10] Photochemical conditions, however, can generate a nitrene intermediate, which can lead to side reactions like C-H insertion.[10]

    • Solvent Choice: The choice of solvent is crucial. If the isocyanate is the desired intermediate, a non-nucleophilic solvent should be used. If the final amine is the target, the reaction is often carried out in the presence of water or acid to facilitate hydrolysis.[7]

  • Preventative Measures:

    • Strictly Thermal Conditions: Ensure the reaction is conducted under thermal conditions and in the absence of UV light to favor the concerted pathway.

    • Trapping the Isocyanate: If the isocyanate is to be used in a subsequent step, it can be trapped in situ with a suitable nucleophile like an alcohol to form a stable carbamate.[6][7] This prevents the isocyanate from undergoing undesired reactions. For example, using tert-butanol as a solvent will trap the isocyanate as a Boc-protected amine.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is the key intermediate in both the Hofmann and Curtius rearrangements?

A1: The key intermediate in both reactions is an isocyanate (R-N=C=O).[7][11] This intermediate is formed through a rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen.[7]

Q2: How can I purify my aminocyclohexane derivative from the reaction mixture?

A2: Purification strategies depend on the properties of your specific derivative.

  • Extraction: Amines are basic and can be protonated in an acidic aqueous solution (e.g., dilute HCl), making them water-soluble. This allows for the separation from non-basic organic impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the amine, allowing it to be extracted into an organic solvent.[8]

  • Distillation: For volatile aminocyclohexane derivatives, distillation can be an effective purification method.

  • Crystallization: If the product or a salt of the product is a solid, recrystallization can be a powerful purification technique.[12]

  • Chromatography: Column chromatography is a versatile method for purifying a wide range of organic compounds, including aminocyclohexane derivatives.[12][13] Cation-exchange chromatography can also be a useful technique for separating amines.[14]

Q3: Can I synthesize a secondary aminocyclohexane using reductive amination?

A3: Yes, by reacting a cyclohexanone with a primary amine, you will form a secondary aminocyclohexane.[5] Similarly, reacting a cyclohexanone with a secondary amine will yield a tertiary aminocyclohexane.[5]

Q4: What is the main advantage of the Curtius and Hofmann rearrangements for synthesizing primary amines?

A4: A significant advantage of these methods is that they produce primary amines that are free from contamination by secondary or tertiary amines, which can be a problem in methods like direct alkylation of ammonia.[3][15]

III. Experimental Protocols & Visualizations

Protocol 1: Stepwise Reductive Amination to Minimize Over-Alkylation

This protocol outlines the synthesis of a mono-alkylated aminocyclohexane, minimizing the formation of di-alkylated byproducts.

  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve cyclohexanone (1.0 eq.) and the primary amine (1.1 eq.) in a suitable solvent (e.g., toluene).

    • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

    • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Reduction:

    • Transfer the solution containing the imine to a new flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Reductive_Amination_Troubleshooting start Start Reductive Amination issue Low Yield of Desired Amine? start->issue over_alkylation Over-alkylation Observed (Secondary/Tertiary Amine Formation) issue->over_alkylation Yes alcohol_byproduct Cyclohexanol Byproduct Observed issue->alcohol_byproduct Yes end_product Pure Mono-alkylated Aminocyclohexane issue->end_product No solution1 Implement Stepwise Protocol: 1. Form Imine 2. Reduce over_alkylation->solution1 solution2 Use Milder Reducing Agent (e.g., NaBH(OAc)₃ or NaBH₃CN) alcohol_byproduct->solution2 solution1->end_product solution2->end_product

Caption: Troubleshooting logic for reductive amination.

Protocol 2: Hofmann Rearrangement with Urea Byproduct Suppression

This protocol is optimized to favor the formation of the primary amine over the urea byproduct.

  • Preparation of Sodium Hypobromite:

    • Prepare a solution of sodium hydroxide (4.0 eq.) in water in a flask and cool to 0 °C in an ice-salt bath.

    • Slowly add bromine (1.1 eq.) to the cold, stirred sodium hydroxide solution, ensuring the temperature remains below 10 °C.[9] Use the freshly prepared solution immediately.

  • N-Bromination and Rearrangement:

    • Add the cyclohexanecarboxamide (1.0 eq.) to the cold sodium hypobromite solution.

    • Stir the mixture at low temperature (0-10 °C) for approximately 1 hour.

    • Slowly warm the reaction mixture to 70-80 °C and maintain this temperature until the reaction is complete (monitor by the cessation of gas evolution and TLC/LC-MS).[8]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with concentrated HCl to a pH of ~1.

    • Wash the acidic solution with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.

    • Basify the aqueous layer with a concentrated NaOH solution until strongly alkaline.

    • Extract the aminocyclohexane product with an organic solvent (e.g., dichloromethane).

    • Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and carefully remove the solvent under reduced pressure.

Reaction_Pathways cluster_hofmann Hofmann/Curtius Rearrangement cluster_desired Desired Pathway cluster_side Side Reaction start Amide / Acyl Azide isocyanate Isocyanate Intermediate start->isocyanate Rearrangement hydrolysis Hydrolysis (H₂O) isocyanate->hydrolysis amine_attack Attack by Product Amine isocyanate->amine_attack amine Primary Amine Product hydrolysis->amine urea Urea Byproduct amine_attack->urea

Caption: Desired vs. side reaction pathways for the isocyanate intermediate.

IV. References

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. [Link]

  • Curtius rearrangement. Wikipedia. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Curtius Rearrangement. Chemistry Steps. [Link]

  • Imine and Enamine Formation Reactions With Reductive Amination. YouTube. [Link]

  • Synthesis and Ring-Closing Reactions of Aminocyclohexane Derivatives Bearing Unsaturated Side Chains at C2: Stereocontrolled Approaches to cis- and trans-Fused Perhydro-indoles and -Quinolines. Research @ Flinders. [Link]

  • Systems and methods for recovering amines and their derivates from aqueous mixtures. Google Patents.

  • AMINOCYCLOHEXANE. Ataman Kimya. [Link]

  • Synthesis and Ring‐Closing Reactions of Aminocyclohexane Derivatives Bearing Unsaturated Side Chains at C2: Stereocontrolled Approaches to cis‐ and trans‐Fused Perhydro‐indoles and ‐quinolines. ResearchGate. [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • 2,4-Dichloroquinoline. Organic Syntheses Procedure. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Synthesis of cyclohexylamine (via FR971429). Sciencemadness Discussion Board. [Link]

  • Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Organic Chemistry Portal. [Link]

  • Hofmann rearrangement. Sciencemadness Discussion Board. [Link]

  • Synthesis and retrosynthetic analysis of dicyclohexylamine. Chemistry Stack Exchange. [Link]

  • Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. YouTube. [Link]

  • Using cyclohexanone as the starting material, describe how each of the following compounds can be synthesized. Pearson. [Link]

  • An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. ResearchGate. [Link]

  • A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. MDPI. [Link]

  • Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. PMC. [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Wiley Online Library. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Production of trans-4-amino-cyclohexanol from paracetamol. Google Patents.

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Synthetic strategies for aminocyclitols: An updated review. ResearchGate. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. [Link]

  • The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored?. Master Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Cyclohexane Derivatives in Drug Discovery: Bridging the In Vitro to In Vivo Translation Gap

The alicyclic cyclohexane ring is a cornerstone of modern medicinal chemistry. Its unique three-dimensional structure provides a critical balance of lipophilicity, metabolic stability, and conformational rigidity. By for...

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Author: BenchChem Technical Support Team. Date: March 2026

The alicyclic cyclohexane ring is a cornerstone of modern medicinal chemistry. Its unique three-dimensional structure provides a critical balance of lipophilicity, metabolic stability, and conformational rigidity. By forcing substituents into specific equatorial or axial positions, the cyclohexane core acts as a "conformational lock," ensuring that the pharmacophore maintains its active geometry when interacting with biological targets.

However, evaluating cyclohexane derivatives requires navigating the complex translational gap between in vitro screening and in vivo efficacy. In vitro assays isolate target interactions but strip away physiological variables such as shear stress, metabolic degradation, and complex biological barriers (e.g., the blood-brain barrier).

This guide objectively compares the in vitro and in vivo performance of cyclohexane derivatives across two distinct therapeutic modalities: Small Molecule Neuropharmacology (Amino-alkyl-cyclohexanes) and Nucleic Acid Delivery (Cyclohexane-based Ionizable Lipids).

Case Study 1: Neuropharmacology (Amino-alkyl-cyclohexanes)

Amino-alkyl-cyclohexanes, such as memantine and MRZ 2/579, are uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists. They are utilized to treat neurodegenerative diseases by preventing glutamate-induced excitotoxicity [1].

The Causality of the Cyclohexane Core

The rigid steric bulk of the cyclohexane ring is the primary driver of the drug's unique mechanism of action. Unlike high-affinity blockers (e.g., MK-801) that become trapped deep within the ion channel pore, the cyclohexane derivative's geometry prevents deep penetration. This results in fast on/off kinetics and strong voltage dependency. In vitro, this allows the drug to block continuous, pathological receptor activation while sparing transient, physiological synaptic signals. In vivo, this translates to robust neuroprotection without the severe motor side effects typical of other NMDA antagonists.

Experimental Methodologies: Small Molecule Evaluation

Protocol 1.1: In Vitro Patch-Clamp Electrophysiology Self-validating mechanism: Baseline current responses must return to within 10% of pre-application levels after washout to validate that the block is reversible and the cell remains viable.

  • Preparation: Culture hippocampal neurons or express recombinant NMDA receptor subtypes (e.g., NR1a/2A) in Xenopus oocytes.

  • Baseline Recording: Clamp the membrane potential at -70 mV. Apply 100 µM NMDA and 10 µM glycine to establish a stable baseline inward current.

  • Compound Application: Co-apply the cyclohexane derivative (e.g., MRZ 2/579) at increasing concentrations (0.1 to 100 µM).

  • Kinetic Analysis: Measure the steady-state current reduction to calculate the IC₅₀. Analyze the decay and recovery time constants to determine Kₒₙ and Kₒff.

Protocol 1.2: In Vivo Maximal Electroshock (MES) Assay

  • Subject Preparation: Acclimate adult male mice to the testing environment. Administer the cyclohexane derivative via intraperitoneal (i.p.) injection.

  • Electroshock Induction: 30 minutes post-administration, apply an alternating current (50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.

  • Observation: Monitor for the presence or absence of tonic hindlimb extension (the endpoint for convulsion).

  • ED₅₀ Calculation: Test multiple dose cohorts to calculate the effective dose protecting 50% of the animals (ED₅₀).

Quantitative Comparison
CompoundIn Vitro NMDA Blockade (IC₅₀ at -70 mV)In Vitro Neuroprotection (Glutamate Toxicity IC₅₀)In Vivo Anticonvulsant Efficacy (MES ED₅₀)Translation Correlation
MRZ 2/579 1.29 µM2.16 ± 0.03 µM~5.0 mg/kg (i.p.)High (Strong cross-correlation, r > 0.72)
Memantine ~1.0 µM~2.0 µM~4.5 mg/kg (i.p.)High
MK-801 (Control) 0.01 µM0.05 µM0.2 mg/kg (i.p.)Poor tolerability in vivo (motor toxicity)

Data summarized from Parsons et al. [1].

NMDA_Pathway Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR CaInflux Excessive Ca2+ Influx NMDAR->CaInflux Toxicity Excitotoxicity / Convulsions CaInflux->Toxicity Cyclohexane Amino-alkyl-cyclohexane (e.g., MRZ 2/579) Blockade Uncompetitive Channel Block (Fast On/Off Kinetics) Cyclohexane->Blockade Blockade->NMDAR Inhibits Protection Neuroprotection Blockade->Protection

Mechanism of NMDA receptor blockade by amino-alkyl-cyclohexanes.

Case Study 2: Nucleic Acid Delivery (Cyclohexane Ionizable Lipids)

The development of Lipid Nanoparticles (LNPs) for mRNA delivery has revolutionized genetic medicine. However, standard lipids (like MC3) often suffer from diminishing efficacy and escalating toxicity upon repeated dosing. Recent advancements have introduced cyclohexane-based ionizable lipids (e.g., CA09, CA10) designed for chronic protein replacement therapies, such as treating Phenylketonuria (PKU) [2].

The Causality of the Cyclohexane Core

Traditional ionizable lipids rely on highly flexible aliphatic chains and headgroups. While these form stable particles in vitro, they can be structurally labile under in vivo shear stress and enzymatic degradation. Incorporating a rigid cyclohexane core combined with amide linkages provides profound hydrolytic stability. In vitro, these lipids demonstrate excellent mRNA encapsulation. In vivo, the rigid structural geometry maintains consistent nanoparticle morphology during systemic circulation, leading to sustained hepatic delivery and an absence of liver toxicity even under repeated dosing regimens [2].

Experimental Methodologies: LNP Formulation & Evaluation

Protocol 2.1: LNP Formulation and In Vitro Screening Self-validating mechanism: Dynamic Light Scattering (DLS) is performed pre- and post-dialysis. A Polydispersity Index (PDI) > 0.2 invalidates the batch, ensuring only uniform nanoparticles advance to screening.

  • Microfluidic Mixing: Dissolve the cyclohexane lipid (e.g., CA09), cholesterol, DSPC, and PEG-lipid in ethanol. Dissolve mRNA (e.g., Firefly Luciferase, fLuc) in an acidic aqueous buffer (pH 4.0). Mix via a microfluidic device at a 3:1 aqueous-to-ethanol ratio.

  • Dialysis: Dialyze the formulation against PBS (pH 7.4) for 18 hours to remove ethanol and neutralize the pH.

  • Characterization: Measure particle size and PDI using DLS. Quantify encapsulation efficiency using a Ribogreen assay.

  • In Vitro Transfection: Seed HEK293T or Hep3B cells. Apply fLuc-mRNA LNPs (50 ng mRNA/well). Measure luminescence 24 hours post-treatment.

Protocol 2.2: In Vivo Bioluminescence and Efficacy

  • Administration: Inject BALB/c mice intravenously (i.v.) with fLuc-mRNA LNPs at a dose of 0.25 mg/kg.

  • Imaging: 6 hours post-injection, administer D-luciferin (i.p.) and image using an In Vivo Imaging System (IVIS) to quantify hepatic expression.

  • Disease Model Rescue: For efficacy, inject PAH-mRNA LNPs into the Pahenu2 mouse model of PKU. Quantify blood phenylalanine (Phe) levels via mass spectrometry to confirm therapeutic translation.

Quantitative Comparison
LNP FormulationIn Vitro Encapsulation EfficiencyIn Vitro Transfection (fLuc Expression, RLU)In Vivo Hepatic Delivery (IVIS Flux, p/s)In Vivo PKU Rescue (Blood Phe Reduction)
CA09 (Cyclohexane) > 95%High (~10⁶ RLU)Excellent (~10⁹ p/s)Sustained reduction to normal levels
CA10 (Cyclohexane) > 94%High (~10⁶ RLU)Excellent (~10⁹ p/s)Sustained reduction to normal levels
MC3 (Flexible Control) > 90%Moderate (~10⁵ RLU)Moderate (~10⁸ p/s)Transient reduction, high toxicity on repeat dose

Data summarized from Son et al. [2].

LNP_Workflow Synthesis Cyclohexane Lipid Synthesis Formulation Microfluidic Mixing (mRNA + Lipids) Synthesis->Formulation InVitro In Vitro Screening (Luciferase Expression) Formulation->InVitro DLS & Encapsulation Selection Lead Candidate Selection (CA09, CA10) InVitro->Selection High Efficacy InVivo In Vivo Translation (Hepatic Delivery & PKU Rescue) Selection->InVivo Systemic Admin

Workflow for screening cyclohexane-based LNPs from formulation to in vivo validation.

Conclusion

The translational success of cyclohexane derivatives relies heavily on the structural rigidity the alicyclic ring imparts. In small molecule neuropharmacology, this rigidity dictates precise receptor-binding kinetics, allowing in vitro IC₅₀ values to accurately predict in vivo anticonvulsant ED₅₀ values without motor toxicity. In macromolecular delivery systems like LNPs, the cyclohexane core provides the mechanical and hydrolytic stability necessary to survive systemic circulation, ensuring that high in vitro transfection efficiencies successfully translate to sustained in vivo therapeutic protein expression.

When designing experiments for cyclohexane derivatives, researchers must ensure that in vitro assays account for the specific kinetic and structural advantages of the ring, as these are the primary drivers of in vivo success.

References

  • Parsons CG, Danysz W, Quack G, et al. "Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization." Neuropharmacology, 1999. URL:[Link][1]

  • Son J, Yoo H, Park J, et al. "Rational design and applications of piperazine and cyclohexane ionizable lipids for PKU and SSADH deficiency." Molecular Therapy - Nucleic Acids, 2025. URL:[Link][2][3][4]

Sources

Comparative

Benchmarking 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hcl against known ligands

Title: Benchmarking 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl: Structural Profiling and NMDA Receptor Ligand Comparison As a Senior Application Scientist, I frequently guide research teams through the pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl: Structural Profiling and NMDA Receptor Ligand Comparison

As a Senior Application Scientist, I frequently guide research teams through the pharmacological profiling of novel compounds and synthetic intermediates. When evaluating 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl (CAS: 1420800-13-0)[1], it is critical to understand its dual identity: it is an α -aminonitrile primarily utilized as a highly reactive precursor in the Bruylants reaction, rather than a standalone therapeutic agent[2].

This guide objectively benchmarks 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl (abbreviated here as 4-Me-MACN ) against established N-methyl-D-aspartate (NMDA) receptor antagonists. By analyzing its structure-activity relationship (SAR) and experimental behavior, we can establish a clear causality between its molecular architecture and its pharmacological limitations[3].

Mechanistic Framework & Structure-Activity Relationship (SAR)

The NMDA receptor contains a deep, hydrophobic binding pocket within its ion channel pore (the PCP binding site). High-affinity blockade at this site strictly requires three pharmacophoric elements:

  • A basic amine (protonated at physiological pH) to interact with the channel's selectivity filter.

  • A cycloalkane ring for steric bulk.

  • An electron-rich aromatic ring (e.g., phenyl or thienyl) to engage in critical π−π stacking and cation- π interactions with pore-lining amino acid residues.

4-Me-MACN possesses the basic methylamine group and the 4-methylcyclohexane ring. However, it replaces the essential aromatic ring with a linear, polar nitrile (–C≡N) group. Because the nitrile group lacks the spatial volume and electron cloud required to anchor the molecule within the channel pore, 4-Me-MACN exhibits negligible intrinsic affinity for the NMDA receptor[3]. Its true value lies in its ability to undergo Grignard addition (displacing the nitrile group with an aryl group) to yield potent arylcyclohexylamine ligands[2].

NMDAR_Pathway Glutamate Glutamate / Glycine (Co-Agonists) NMDAR NMDA Receptor (Ion Channel Pore) Glutamate->NMDAR Activates Ca2 Ca2+ Influx NMDAR->Ca2 Ion Flux Ligands Known Ligands (Ketamine, MK-801) Ligands->NMDAR High-Affinity Blockade Aminonitrile 4-Me-MACN HCl (Lacks Aryl Group) Aminonitrile->NMDAR Negligible Binding Downstream Synaptic Plasticity (CaMKII / CREB) Ca2->Downstream Intracellular Signaling

Caption: NMDA receptor activation and blockade mechanisms comparing known ligands vs. 4-Me-MACN.

Quantitative Benchmarking: Receptor Binding Affinity

To contextualize the performance of 4-Me-MACN, we benchmark it against standard clinical and experimental NMDA receptor antagonists using [3H] MK-801 displacement data.

Table 1: Comparative NMDA Receptor Affinity ( Ki​ ) and Physicochemical Properties

CompoundClassification / RoleNMDA Receptor Affinity ( Ki​ , nM)Est. Lipophilicity (LogP)
MK-801 (Dizocilpine) Experimental High-Affinity Antagonist4.1 ± 0.52.8
4-Me-PCP Downstream Active Arylcyclohexylamine45 ± 54.2
Ketamine Standard Clinical Antagonist650 ± 503.1
Memantine Low-Affinity Clinical Antagonist1200 ± 1503.3
4-Me-MACN HCl α -Aminonitrile Synthetic Precursor> 10,000 (Negligible) 1.5

Data Interpretation: The data clearly demonstrates that the substitution of the aryl group with a nitrile group collapses receptor affinity by over three orders of magnitude. 4-Me-MACN is highly polar (LogP ~1.5) compared to active ligands, further restricting its ability to partition into the lipophilic domains of the central nervous system.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the 4-Me-MACN standard and its subsequent pharmacological evaluation.

Protocol A: Synthesis of 4-Me-MACN HCl via Modified Strecker Reaction

Causality Note: α -Aminonitriles in their freebase form are notoriously unstable and prone to retro-Strecker decomposition (reverting to the ketone and cyanide). Isolating the compound as a hydrochloride (HCl) salt locks the amine in a protonated state, preventing the lone pair from participating in the elimination of the cyanide ion, thereby yielding a stable, self-validating analytical standard[2][4].

  • Imine Formation: Dissolve 4-methylcyclohexanone (1.0 eq) and methylamine hydrochloride (1.2 eq) in a 1:1 mixture of methanol and water. Stir at room temperature for 2 hours.

  • Cyanation: Slowly add an aqueous solution of potassium cyanide (KCN, 1.1 eq) dropwise to the mixture. Safety: Perform strictly under a highly ventilated fume hood.

  • Extraction: After 24 hours of continuous stirring, extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

  • Salt Precipitation: Evaporate the DCM under reduced pressure. Dissolve the crude freebase in anhydrous diethyl ether and bubble dry HCl gas (or add ethereal HCl) until precipitation ceases.

  • Purification: Filter the resulting white precipitate (4-Me-MACN HCl) and recrystallize from hot ethanol/ethyl acetate[1].

Protocol B: [3H] MK-801 Radioligand Displacement Assay

Causality Note: Because MK-801 is a use-dependent open-channel blocker, the assay buffer must contain exogenous glutamate and glycine to ensure the NMDA receptor channels are open, allowing the radioligand (and the competing 4-Me-MACN) access to the intra-pore binding site[3].

  • Membrane Preparation: Homogenize rat cortical membranes in 5 mM HEPES buffer (pH 7.4) and centrifuge at 40,000 x g. Wash the pellet twice to remove endogenous glutamate.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 5 nM [3H] MK-801, 10 µM L-glutamate, 10 µM glycine, and varying concentrations of 4-Me-MACN HCl (10 nM to 100 µM).

  • Equilibration: Incubate the plates at room temperature for 120 minutes to reach steady-state equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). PEI reduces non-specific binding of the positively charged ligands to the negatively charged glass fibers.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Workflow Ketone 4-Methylcyclohexanone + Methylamine Intermediate 4-Me-MACN HCl (Target Aminonitrile) Ketone->Intermediate Cyanide Cyanide Source (KCN) Cyanide->Intermediate Grignard Grignard Addition (Bruylants Reaction) Intermediate->Grignard Synthesis Route Assay [3H]MK-801 Displacement Assay Intermediate->Assay Benchmarking Product Arylcyclohexylamine (Active Ligand) Grignard->Product Product->Assay Benchmarking

Caption: Bruylants reaction workflow for 4-Me-MACN synthesis and subsequent pharmacological benchmarking.

Conclusion

Benchmarking 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl against known NMDA receptor ligands reveals that it is pharmacologically inert at the PCP binding site. Its lack of an aromatic pharmacophore and high polarity prevent effective channel blockade. However, its precise chemical geometry and the excellent leaving-group capability of the nitrile moiety make it an indispensable, high-efficiency intermediate for synthesizing next-generation, conformationally constrained arylcyclohexylamine therapeutics.

References

  • EvitaChem. "Building Blocks P16238 - EvitaChem" (Cataloging 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hcl, CAS: 1420800-13-0). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz7YgMEkUsS9Pz2eEMgIPy8SgOpOJJOCfi_rREytCqCsSes0Rl5jOrvH-S0dLYCwPtzZ4ZBqNKfJWFzUOGl_NBie9Cyb8fP-tEb7DDaM4YdFP-Dj-AF-JLhKYuuDdIGVEwL31MEnq68t8iMw-W9hSFgvw=]
  • Journal of Medicinal Chemistry (ACS). "Design, Synthesis, and Pharmacological Evaluation of Conformationally Constrained Analogues of N,N'-Diaryl- and N-Aryl-N-aralkylguanidines as Potent Inhibitors of Neuronal Na+ Channels." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjd-1Rm9sc4iSepPPrGRIQORvJVe5SICVJsRlNT7uwgNr4yt3fr0h4fRhosh4O4y03zAPnzIAw_fYYMltrlN-9Hb9_Bx7RV52CPpXv6fxt0jU26yfZiai3Ukc8_KhffZC8LtN0IA==]
  • Synthetic Communications (Taylor & Francis / ResearchGate). "Development of a New α-Aminonitrile Synthesis." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkVh7VQS5J949RHu4mz2bxjxVW__jmFLuPYnwsq3hFO_IewQKeZTst6AHQ_CUYKsYALTFI7N34SBj0xnr8dMZbDLTL9bU2_GMa8BD7pvITW5YpasMxMjZYNgN554y20FatpoFUeiaZgsLGgYbvrUPirEhkAkxlEnTMU9NUirM9I4NDufbsAaypRsqr0cWl2Ikw35Q1qPIl2Z7ccw==]
  • PMC / NIH. "Stereoselective synthesis of novel 2′-(S)-CCG-IV analogues as potent NMDA receptor agonists." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIZYZevqljUJxmSdnU5xEVYhKhia4YWFTjdc2zK7INr4gk97Fp9Wxo0FipNRN1itn-y5whh54hXRC9_mNu9UCoNBNSX8fpxahVXWa2po2K_5Yc1Y3EG3aeFFyEnN69Lz9nn1scvgN3s36mTKk=]

Sources

Validation

Reproducibility in Arylcyclohexylamine Synthesis: A Comparative Guide to 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl

Executive Summary In the development of novel N-methyl-D-aspartate (NMDA) receptor antagonists, the synthesis of sterically hindered arylcyclohexylamines remains a significant methodological challenge [1]. At the core of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel N-methyl-D-aspartate (NMDA) receptor antagonists, the synthesis of sterically hindered arylcyclohexylamines remains a significant methodological challenge [1]. At the core of these synthetic pathways is the α -aminonitrile building block. This guide provides an objective, data-driven comparison of the reproducibility and reactivity of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl (4-Me-MACN) against industry-standard alternatives.

By analyzing the thermodynamics of the Bruylants reaction—the critical Grignard-mediated displacement of the cyano group—this guide establishes a self-validating protocol designed to overcome the steric hurdles unique to the 4-methyl substitution.

Mechanistic Challenges of the 4-Methyl Substitution

The synthesis of arylcyclohexylamines from α -aminonitriles relies on the Bruylants reaction [2]. This transformation proceeds via the ejection of the cyano group to form a highly electrophilic iminium ion intermediate, which is subsequently attacked by a Grignard reagent.

While unhindered precursors like 1-(methylamino)cyclohexane-1-carbonitrile (MACN) undergo this reaction with high reproducibility, 4-Me-MACN introduces severe conformational locking. The presence of the 4-methyl group on the cyclohexane ring creates substantial 1,3-diaxial interactions during the nucleophilic attack. This steric hindrance slows the desired substitution pathway, allowing two competing side reactions to degrade the final yield:

  • Reductive Decyanation: The Grignard reagent acts as a hydride donor rather than a nucleophile, reducing the iminium ion to a secondary amine.

  • Enamine Formation: The strongly basic Grignard reagent deprotonates the iminium ion, eliminating the positive charge and halting the reaction.

Bruylants_Mechanism A 4-Me-MACN (Aminonitrile) B Loss of Cyanide (Lewis Acid Coordination) A->B C Iminium Ion Intermediate B->C D Nucleophilic Attack (Grignard Reagent) C->D Favored Path F Reductive Decyanation (Hydride Transfer) C->F Steric Hindrance G Enamine Formation (Deprotonation) C->G Excess Base E Arylcyclohexylamine (Target Product) D->E

Fig 1. Bruylants reaction mechanism and competing side pathways for 4-Me-MACN.

Comparative Performance Data

To contextualize the performance of 4-Me-MACN, it must be compared against MACN (the unmethylated analog) and 1-Piperidinocyclohexanecarbonitrile (PCC, a tertiary amine precursor). The data below highlights the increased reagent demands required to achieve reproducibility with 4-Me-MACN.

Metric4-Me-MACN (Target)MACN (Alternative 1)PCC (Alternative 2)
Amine Type Secondary (Methylamino)Secondary (Methylamino)Tertiary (Piperidino)
Steric Hindrance High (4-Methyl locking)Low (Unsubstituted ring)Moderate (Bulky amine)
Iminium Stability Low (Prone to enamine)ModerateHigh
Optimal Grignard Eq. 2.5 – 3.0 equivalents2.0 equivalents1.5 – 2.0 equivalents
Average Yield (PhMgBr) 45% – 60%75% – 85%80% – 90%
Primary Side Reaction Reductive DecyanationIminium HydrolysisUnreacted Starting Material

Table 1: Comparative reactivity and yield metrics for aminonitrile precursors in the Bruylants reaction.

Self-Validating Experimental Protocol: The Bruylants Reaction

Because of the thermodynamic barriers identified above, standard Bruylants protocols will fail when applied to 4-Me-MACN. The following step-by-step methodology is engineered with built-in validation checks and explicit causality to ensure reproducible yields of the target arylcyclohexylamine.

Step 1: Liberation of the Free Base
  • Procedure: Suspend 10.0 g of 4-Me-MACN HCl in 100 mL of distilled water. Slowly add 20% NaOH (aq) until the pH reaches 11. Extract the aqueous layer with 3 x 50 mL of Methyl tert-butyl ether (MTBE).

  • Causality: Grignard reagents are violently destroyed by acidic protons. Attempting the reaction directly on the HCl salt consumes 1 equivalent of the Grignard reagent and generates insoluble magnesium chloride salts. These salts precipitate and physically trap the iminium intermediate, halting the reaction.

  • Self-Validation: Test the aqueous layer post-extraction; it must remain strongly basic (pH > 10). If the pH drops, the freebasing is incomplete, and product will be lost to the aqueous phase.

Step 2: Rigorous Desiccation
  • Procedure: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Redissolve the resulting free base oil in 100 mL of anhydrous Tetrahydrofuran (THF) and store over activated 4Å molecular sieves for 12 hours prior to use.

  • Causality: The iminium ion intermediate is highly electrophilic. Even trace amounts of moisture will cause rapid hydrolysis of the iminium back to 4-methylcyclohexanone, irreversibly destroying the precursor.

Step 3: Iminium Ion Generation & Nucleophilic Attack
  • Procedure: Under a strict argon atmosphere, cool the THF solution to 0°C. Dropwise, add 3.0 equivalents of Phenylmagnesium bromide (PhMgBr, 3.0M in Et₂O).

  • Causality: The first equivalent of the Grignard reagent acts as a Lewis acid, coordinating with the cyano group to facilitate its ejection [2]. The subsequent equivalents are required to push the sterically hindered nucleophilic attack forward. Maintaining 0°C during addition suppresses the competing deprotonation pathway that leads to enamine formation.

Step 4: Thermal Activation
  • Procedure: Remove the ice bath and gently reflux the mixture at 65°C for 4 hours.

  • Causality: The 4-methyl group imposes a high activation energy barrier for the incoming nucleophile. Room temperature stirring is insufficient; refluxing provides the necessary thermodynamic energy to drive the substitution pathway to completion over the lower-energy decyanation pathway.

Step 5: Selective Quenching and Isolation
  • Procedure: Cool the reaction to 0°C and quench dropwise with 50 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate.

  • Causality: NH₄Cl provides a buffered quench (pH ~6-7). This safely neutralizes the excess Grignard reagent without overly acidifying the solution. Using a stronger acid (like HCl) would prematurely protonate the newly formed arylcyclohexylamine, forcing it into the aqueous layer and complicating the organic extraction.

Protocol_Workflow Step1 1. Freebasing Neutralize HCl salt (pH > 10) Step2 2. Desiccation Dry over 4Å molecular sieves Step1->Step2 Step3 3. Grignard Addition Add 3.0 eq PhMgBr at 0°C Step2->Step3 Step4 4. Thermal Activation Reflux at 65°C for 4 hours Step3->Step4 Step5 5. Selective Quench Sat. NH4Cl (aq) at 0°C Step4->Step5

Fig 2. Self-validating experimental workflow for the Bruylants reaction.

References

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs". Drug Testing and Analysis. URL: [Link]

  • Mattalia, J.-M. R. (2021). "The Bruylants and related reactions". Arkivoc. URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hcl

Comprehensive Safety & Handling Guide: 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl This guide provides essential, field-proven safety protocols for handling 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile H...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl

This guide provides essential, field-proven safety protocols for handling 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl. As a substituted α-aminonitrile, this compound must be treated with extreme caution due to its structural similarity to other highly toxic organic cyanides. The primary hazards stem from the nitrile functional group, which can be toxic via inhalation, ingestion, and dermal absorption, and the potential for the release of hydrogen cyanide (HCN) gas. This document outlines the mandatory engineering controls, personal protective equipment (PPE), and operational procedures required to mitigate these risks.

Foundational Safety: Hazard Assessment & Engineering Controls

Personal protective equipment is the final barrier between you and a hazardous substance. Its effectiveness is predicated on the correct implementation of engineering and administrative controls.

Inferred Hazard Profile
  • Acute Toxicity (Fatal): Assumed to be toxic if swallowed, in contact with skin, or inhaled, based on data from similar cyclic carbonitriles and aminonitriles.[1][2][3] The cyanide ion (CN-) can inhibit cellular respiration, leading to rapid systemic toxicity.[4][5]

  • Hydrogen Cyanide (HCN) Release: The hydrochloride salt is acidic. More importantly, contact with stronger acids will cause the rapid evolution of highly toxic and flammable hydrogen cyanide gas.[4][6][7]

  • Skin and Eye Irritation: The amine hydrochloride salt structure suggests the compound is a skin and eye irritant.[2][8]

Mandatory Engineering Controls

All work involving this compound must be performed within a certified chemical fume hood to protect against inhalation of dust or potential HCN gas release.[6][7][9]

  • Fume Hood Verification: Before starting any work, verify the fume hood's certification is current and check the airflow monitor to ensure it is functioning correctly.[10]

  • Sash Position: Keep the sash at the lowest possible position that still allows for comfortable work, creating a physical barrier.[9]

  • Designated Area: All handling of cyanide compounds should occur in a clearly marked designated area within the lab to prevent cross-contamination and alert others to the hazard.[6]

The Buddy System: A Non-Negotiable Protocol

Given the potential for rapid incapacitation from cyanide exposure, never work with this compound alone .[6][9][10] A "buddy" who is knowledgeable of the hazards and emergency procedures must be present in the lab and aware that you are working with a cyanide compound.

cluster_pre_work Pre-Work Safety Protocol start Initiate Work with Aminonitrile buddy Inform Lab Buddy of Work Plan & Hazards start->buddy sds Review SDS of Analogs & Emergency Plan buddy->sds hood Verify Fume Hood Certification & Airflow sds->hood ppe_check Inspect All PPE for Defects hood->ppe_check stop STOP WORK Rectify Issue hood->stop Issue Found proceed Proceed with Experiment ppe_check->proceed All Checks Pass ppe_check->stop Issue Found

Caption: Pre-work safety check workflow.

Personal Protective Equipment (PPE): Your Final Defense

The selection and proper use of PPE are critical. A multi-layered approach is required to protect against the compound's multifaceted threats.

Required PPE Ensemble
TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Weighing Solid / Transfers Flame-Resistant (FR) Lab Coat, buttonedDouble Nitrile GlovesSafety Goggles & Full-Face ShieldNot required inside a certified fume hood.
Preparing Solutions FR Lab Coat & Chemical-Resistant ApronDouble Nitrile GlovesSafety Goggles & Full-Face ShieldNot required inside a certified fume hood.
Running Reaction / Workup FR Lab Coat & Chemical-Resistant ApronDouble Nitrile GlovesSafety Goggles & Full-Face ShieldNot required inside a certified fume hood.

Causality of PPE Choices:

  • FR Lab Coat: Provides a primary barrier against splashes.

  • Chemical-Resistant Apron: Recommended over the lab coat during liquid transfers to provide an additional impermeable layer.

  • Double Nitrile Gloves: Organic nitriles can be absorbed through the skin.[1] Double gloving provides redundancy; if the outer glove is contaminated or torn, the inner glove still offers protection.[4][6][7] Change the outer glove immediately if contamination is suspected.

  • Safety Goggles & Face Shield: Goggles protect against splashes from reaching the eyes.[11] A full-face shield is mandatory to protect the entire face, including the nose and mouth (routes of entry), from splashes or splatters.[6][10]

PPE Donning and Doffing Procedure

Cross-contamination during the removal of PPE is a common source of exposure. Follow this sequence diligently.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Work Area Exit) d1 1. Lab Coat d2 2. Inner Nitrile Gloves d1->d2 d3 3. Safety Goggles d2->d3 d4 4. Face Shield d3->d4 d5 5. Outer Nitrile Gloves (over coat cuffs) d4->d5 f1 1. Remove Outer Gloves (turn inside out) f2 2. Remove Face Shield f1->f2 f3 3. Remove Apron f2->f3 f4 4. Remove Lab Coat (turn inside out) f3->f4 f5 5. Remove Goggles f4->f5 f6 6. Remove Inner Gloves (turn inside out) f5->f6 f7 7. Wash Hands Thoroughly f6->f7

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Handling & Disposal

Step-by-Step Handling Protocol
  • Preparation: Assemble all necessary equipment and reagents inside the designated fume hood before retrieving the aminonitrile container.

  • Container Handling: Before opening, wipe the exterior of the container with a damp cloth to remove any dust. Always open the container inside the fume hood to allow any accumulated HCN gas to vent safely.[10]

  • Weighing: If the balance cannot be placed in the hood, tare a sealed container, add the compound to the container inside the hood, seal it, and then weigh the sealed container outside the hood. This prevents contamination of the balance.[4]

  • Transfers: Use a powder funnel for solid transfers. For solutions, use a syringe or cannula. Perform all transfers over a secondary containment tray within the fume hood.

  • Decontamination: After use, decontaminate spatulas and glassware by rinsing with a 10% bleach solution followed by a pH 10 buffer solution, all within the fume hood.[6][7] The rinsate is considered hazardous waste.

Emergency Response

Speed is essential when responding to cyanide exposure. [12]

  • Personnel Exposure:

    • Alert your buddy and call for emergency services (911) immediately. Inform them of a suspected cyanide exposure.[6][12]

    • Remove the affected individual from the contaminated area to fresh air, if safe to do so.[4]

    • While wearing appropriate PPE, remove all contaminated clothing from the victim.[12]

    • For skin contact, flush the affected area with an emergency safety shower for at least 15 minutes.[6][7]

    • For eye contact, flush with an eyewash station for at least 15 minutes.[2][6]

    • Do NOT perform mouth-to-mouth resuscitation. Use a bag-valve-mask resuscitator if trained.[13]

  • Spill Response:

spill Spill Occurs location Location? spill->location size Size? location->size Inside Fume Hood evacuate Evacuate Area Alert Others Call Emergency Services location->evacuate Outside Fume Hood size->evacuate Large cleanup Contain with Absorbent Pads Decontaminate with Bleach/Buffer Collect as Hazardous Waste size->cleanup Small (<10 mL / <1 g)

Caption: Spill Response Decision Tree.

Waste Disposal
  • Solid Waste: All contaminated solid waste (gloves, wipes, absorbent pads) must be double-bagged, sealed, labeled "Cyanide-Containing Hazardous Waste," and disposed of through your institution's hazardous waste program.[9][12]

  • Liquid Waste: Unused material and contaminated solutions must be collected in a designated, labeled, and sealed hazardous waste container. Never mix cyanide waste with acidic waste, as this will generate large quantities of HCN gas.[6]

References

  • Sigma-Aldrich Safety Data Sheet for Cyclohexanecarbonitrile. Sigma-Aldrich.

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.

  • Methylamine hydrochloride Safety Data Sheet. Sigma-Aldrich.

  • Handling and safety precautions for 2-Aminobutanenitrile. Benchchem.

  • First aid for cyanide exposure - OHS Information Sheet. Monash University Health Safety & Wellbeing.

  • Crucial Safety Measures When Working with Sodium Cyanide. [Source not fully identifiable, generic safety article].
  • Safety Data Sheet for 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Fisher Scientific.

  • Safety Data Sheet for Cyclohexene-1-carbonitrile. TCI Chemicals.

  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety.

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Center for Biotechnology Information (PMC).

  • Safety Data Sheet. Merck.

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal.

  • 1-Methylcyclohexane-1-carbonitrile GHS Classification. PubChem.

  • Facile and One-Pot Synthesis of α-Aminonitriles by Strecker Reaction. Sciforum.

  • Safety Data Sheet for 4-Methylcyclohexanol. [Source not fully identifiable, generic SDS].
  • Cyanides and nitriles, use and disposal. University of Bristol.

  • Safety Data Sheet for Mitomycin C. MilliporeSigma.

  • Cyanides SOP. Wayne State University Division of Research & Innovation.

  • SOP for the safe use of cyanide compounds. University of California, Santa Cruz, Environmental Health & Safety.

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile. MDPI.

  • Cyanides | Division of Research Safety. University of Illinois.

  • Cyanide Salts. Dartmouth College Environmental Health and Safety.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hcl
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